1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
Description
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-2-6(12(13)14)5(9)1-3(4)7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDERIAQCUWITQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232537 | |
| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806356-64-8 | |
| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806356-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
Executive Summary
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene is a specialized fluorinated aromatic intermediate critical to the synthesis of next-generation agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical scaffolds (kinase inhibitors). Characterized by the presence of a lipophilic, hydrogen-bond-donating difluoromethyl (
This guide details the synthesis, physicochemical properties, and reactivity profile of this compound, designed for researchers requiring high-purity derivatization protocols.
Physicochemical Properties[1][2][3][4][5][6][7]
The introduction of the difluoromethyl group significantly alters the lipophilicity and metabolic stability compared to its methyl or trifluoromethyl analogs.
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 241.99 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Typical of nitro-halo aromatics |
| Melting Point | 52–58 °C (Estimated) | Based on methyl analog (CAS 7149-76-0) |
| Boiling Point | ~270–280 °C (760 mmHg) | Decomposes at high T |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic ( |
| Electronic Character | Highly electron-deficient ring | Activated for |
Synthesis & Manufacturing Routes
The synthesis of this compound is rarely achieved by direct nitration of the difluoromethylarene due to the deactivating nature of the
Retrosynthetic Analysis & Pathway
The most robust route proceeds via the nitration of 2,5-dichlorotoluene, followed by radical chlorination and halogen exchange (Halex).
Figure 1: Step-wise synthesis from commercially available 2,5-dichlorotoluene. The regioselectivity of the nitration step is driven by the cooperative directing effects of the methyl (ortho/para) and chlorine groups.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
-
Reagents: 2,5-Dichlorotoluene (1.0 eq),
(fuming), . -
Mechanism: Electrophilic Aromatic Substitution (EAS). The position para to the methyl group and ortho to the chlorine (C-5) is electronically favored.
-
Procedure:
-
Dissolve 2,5-dichlorotoluene in
at 0°C. -
Add mixed acid (
) dropwise, maintaining internal temp <10°C to prevent dinitration. -
Quench over ice; filter the yellow precipitate.
-
Validation:
NMR shows singlets for aromatic protons.
-
Step 2: Radical Side-Chain Chlorination
-
Reagents: N-Chlorosuccinimide (NCS) or
gas, Benzoyl Peroxide (cat.), or PhCl. -
Critical Control: Stop reaction at the benzal chloride (
) stage. Over-chlorination to is possible but slower due to steric bulk. -
Procedure: Reflux under UV irradiation or with radical initiator until GC-MS confirms conversion of
to .
Step 3: Fluorination (Halex Reaction)
-
Reagents: Anhydrous
(industrial) or (lab scale). -
Note: For laboratory scale, DAST (Diethylaminosulfur trifluoride) can be used on the corresponding aldehyde if the chlorination step is replaced by oxidation (Sommelet reaction).
-
Protocol (SbF3 method):
-
Mix the dichloromethyl intermediate with
(1.5 eq). -
Heat to 100–120°C (neat or in sulfolane).
-
Distill the product under reduced pressure.
-
Reactivity & Derivatization[9]
The core value of this compound lies in its differential electrophilicity . The nitro group activates the ortho-chlorine (C-4) and para-chlorine (C-1) toward Nucleophilic Aromatic Substitution (
Regioselectivity Rules
-
C-4 Chlorine (Ortho to
): Most reactive due to strong inductive withdrawal and resonance stabilization of the Meisenheimer complex by the adjacent nitro group. -
C-1 Chlorine (Para to
): Less reactive than C-4 but can react under forcing conditions. -
Nitro Group: Can be reduced to an aniline, unlocking amide coupling or heterocycle formation.
Figure 2: Primary reaction pathways. The C-4 chlorine is the primary site for nucleophilic attack, allowing for the construction of complex ether or amine linkages.
Key Transformations
-
Selective
: Reaction with phenols or amines (e.g., in the presence of in DMF) selectively displaces the C-4 chlorine. This is the primary route for attaching the "head" groups of PPO herbicides. -
Nitro Reduction: Hydrogenation (
, Pd/C) or chemical reduction (Fe/ ) yields 2,5-dichloro-4-(difluoromethyl)aniline . Caution: Dehalogenation of the aromatic ring is a risk during catalytic hydrogenation; sulfide reduction or Fe/acid is preferred.
Safety & Handling (E-E-A-T)
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye: Causes serious eye irritation and skin sensitization.
-
Specific Hazard: Fluorinated nitroaromatics can be explosive under high thermal stress.
-
-
Handling Protocol:
-
Use only in a fume hood.
-
Avoid contact with strong bases (potential for exothermic decomposition).
-
Waste: Segregate as halogenated organic waste. Do not mix with ketone solvents in the presence of base (risk of exothermic polymerization).
-
References
-
Sigma-Aldrich. 1,4-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-76-0) Product Sheet. Retrieved from
-
European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene and related intermediates (EP 0970938 A1).[1] Retrieved from
-
ChemicalBook. Synthesis and Industrial Production of Chloronitrotoluenes. Retrieved from
-
PubChem. 1,4-Dichloro-2-nitrobenzene and derivatives (Compound Summary). National Library of Medicine. Retrieved from
-
Ullmann's Encyclopedia of Industrial Chemistry. Nitro Compounds, Aromatic.[2] Wiley-VCH.[2] (General reference for nitration regioselectivity).
Sources
Difluoromethyl Nitrobenzene Derivatives: A Technical Guide for Medicinal Chemists
Introduction: The Strategic Advantage of Fluorine in Drug Design
The incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing the pharmacological profiles of drug candidates.[1] The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall efficacy.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has emerged as a valuable bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[4] Its strong electron-withdrawing nature and lipophilic character can significantly modulate the pKa, dipole moment, and lipophilicity (logP) of a parent compound, leading to improved pharmacokinetic and pharmacodynamic properties.[4]
This technical guide provides an in-depth exploration of difluoromethyl nitrobenzene derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, key applications, and the underlying principles of their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their therapeutic discovery efforts.
The Dual Nature of the Nitroaromatic Scaffold
Nitroaromatic compounds have a long history in medicinal chemistry, with applications ranging from antibacterial and antiprotozoal agents to anticancer and anti-Parkinson drugs.[5][6] The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modulating the acidity of adjacent functional groups.[5][7]
However, the presence of a nitro group also introduces potential toxicological concerns.[8][9] The bioreduction of the nitro group can lead to the formation of reactive intermediates, such as nitro anion radicals, nitroso compounds, and hydroxylamines.[5][8] These species can induce oxidative stress and, in some cases, exhibit mutagenic or genotoxic effects.[6][8] Therefore, a thorough understanding of the metabolic fate and potential toxicity of nitroaromatic compounds is crucial during the drug development process.[9][10]
The strategic placement of a difluoromethyl group on a nitrobenzene scaffold can help to mitigate some of these toxicological risks while enhancing therapeutic efficacy. The electron-withdrawing nature of the -CF2H group can influence the reduction potential of the nitro group, potentially altering its metabolic pathway. Furthermore, the improved pharmacokinetic properties imparted by the difluoromethyl group can lead to lower required therapeutic doses, thereby reducing the potential for off-target toxicity.
Synthesis of Difluoromethyl Nitrobenzene Derivatives
The introduction of the difluoromethyl group onto a nitrobenzene ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Nucleophilic Difluoromethylation
One common approach involves the nucleophilic substitution of a suitable leaving group on the nitrobenzene ring with a difluoromethyl anion equivalent. A prevalent method for generating the difluoromethyl anion is the use of trimethyl(difluoromethyl)silane (TMSCF2H) in the presence of a base.[4]
Electrophilic Difluoromethylation
Electrophilic difluoromethylation reagents, such as S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine reagents, can also be employed. These reagents generate a difluorocarbene (CF2) intermediate that can then react with nucleophilic sites on the nitrobenzene ring.[4]
Synthesis of Difluoromethoxy Nitrobenzene
An alternative strategy involves the synthesis of difluoromethoxy nitrobenzene derivatives, where the difluoromethyl group is linked to the nitrobenzene ring via an oxygen atom. These compounds can be prepared by reacting a nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane (CHClF2), in the presence of a base and a phase-transfer catalyst.[11][12]
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-1-nitrobenzene[12]
This protocol describes a water-phase synthesis of 4-(difluoromethoxy)-1-nitrobenzene from p-nitrophenol and difluorochloromethane.
Materials:
-
p-Nitrophenol (p-NP)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide
-
Difluorochloromethane (CHClF2)
-
Water (H2O)
-
1000ml four-hole reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube
Procedure:
-
To the four-hole reaction flask, add 50g of p-NP, 15g of sodium hydroxide, 0.5g of tetrabutylammonium bromide, and 375g of H2O.
-
Heat the mixture to 40°C with stirring.
-
Begin to continuously feed difluorochloromethane gas into the reaction mixture.
-
Maintain the reaction temperature at 40°C for 1 hour.
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with an alkaline solution to remove any unreacted p-nitrophenol.
-
The crude product can be further purified by steam distillation to yield 4-(difluoromethoxy)-1-nitrobenzene with a purity of >98%.
Caption: Workflow for the synthesis of 4-(difluoromethoxy)-1-nitrobenzene.
Medicinal Chemistry Applications and Structure-Activity Relationships
The unique properties of difluoromethyl nitrobenzene derivatives make them attractive scaffolds for the development of novel therapeutic agents across various disease areas. The systematic exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity and safety profile of these compounds.[13]
Key Considerations for SAR Studies:
-
Position of the Difluoromethyl Group: The placement of the -CF2H group on the nitrobenzene ring can significantly impact the molecule's interaction with its biological target.
-
Substitution on the Aromatic Ring: The introduction of other substituents on the nitrobenzene ring can modulate the electronic properties, lipophilicity, and steric profile of the compound.
-
Nature of the Linker (if applicable): In cases where the difluoromethyl nitrobenzene moiety is part of a larger molecule, the nature and length of the linker can influence binding affinity and pharmacokinetic properties.
Data Presentation: Physicochemical Properties of Substituted Nitrobenzenes
| Substituent | Position | LogP (Calculated) | pKa (of corresponding aniline) |
| -H | - | 2.02 | 4.60 |
| -NO2 | 4 | 1.98 | 1.00 |
| -CF2H | 4 | 2.85 | 3.52 |
| -OCF2H | 4 | 2.68 | 4.38 |
Note: LogP and pKa values are estimates and can vary depending on the calculation method and experimental conditions.
Anticancer Activity
Difluoromethyl nitrobenzene derivatives have shown promise as anticancer agents. The nitro group can be bioreduced in the hypoxic environment of solid tumors by nitroreductase enzymes, leading to the formation of cytotoxic species that can induce cancer cell death.[8] The difluoromethyl group can enhance the potency and selectivity of these compounds by modulating their electronic properties and improving their pharmacokinetic profile.
Caption: Proposed mechanism of anticancer activity for difluoromethyl nitrobenzene derivatives.
Antimicrobial Activity
Nitroaromatic compounds have long been utilized as antimicrobial agents.[6] The mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of free radicals that damage cellular macromolecules.[5] The incorporation of a difluoromethyl group can enhance the antimicrobial potency and broaden the spectrum of activity of these compounds.
Conclusion and Future Perspectives
Difluoromethyl nitrobenzene derivatives represent a promising class of compounds for the development of novel therapeutics. The strategic combination of the pharmacologically active nitroaromatic scaffold with the advantageous physicochemical properties of the difluoromethyl group offers a powerful approach to designing drug candidates with improved efficacy and safety profiles. Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies, a deeper understanding of the mechanisms of action and resistance, and the exploration of new therapeutic applications for this versatile class of molecules. The continued investigation of difluoromethyl nitrobenzene derivatives holds significant potential for advancing the field of medicinal chemistry and addressing unmet medical needs.
References
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Gonzales, A., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- National Center for Biotechnology Information. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
- MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
- CymitQuimica. (n.d.). CAS 403-25-8: 1-(Difluoromethyl)-3-nitrobenzene.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene.
- Journal of Organic and Pharmaceutical Chemistry. (2025, June 3). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds.
- National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry.
- ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Sema. (n.d.). Structure Activity Relationship Of Drugs.
- BenchChem. (2025). Quantitative Structure-Activity Relationship (QSAR) of Nitrobenzene Derivatives: A Comparative Guide.
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-108.
- ResearchGate. (n.d.). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance.
- Drug Design Org. (2005, May 15). Structure Activity Relationships.
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Bioisosteric Properties of Difluoromethyl Group in Nitroarenes: A Technical Guide
Executive Summary
The difluoromethyl group (
This guide details the physicochemical and bioisosteric utility of the
-
Toxicity Mitigation: Replacing the metabolically labile and often genotoxic nitro group with
to maintain polarity while eliminating Ames liability. -
Conformational Locking: Utilizing the unique intramolecular hydrogen bond (
) in ortho-difluoromethyl nitroarenes to restrict rotameric freedom, mimicking the "ortho-effect" of nitrophenols without the associated metabolic vulnerabilities.
The Physicochemical Profile: vs.
To effectively utilize
Electronic and Steric Comparison
The nitro group is a strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor (HBA). In contrast, the difluoromethyl group is a weak EWG and a weak hydrogen bond donor (HBD).
| Property | Nitro Group ( | Difluoromethyl Group ( | Bioisosteric Implication |
| Hammett | 0.78 (Strong EWG) | 0.32 (Moderate EWG) | |
| H-Bonding | Strong Acceptor (HBA) | Lipophilic Donor (HBD) | |
| Acidity ( | N/A (Substituent) | The | |
| Lipophilicity ( | -0.28 (Polar) | +0.1 to +0.4 (Lipophilic) | Replacement of |
| Metabolic Fate | Reductive metabolism (Toxic) | Oxidative stability (Robust) | Critical for safety optimization (see Section 3). |
The "Lipophilic Hydrogen Bond Donor" Concept
The defining feature of the
Key Insight: In the context of nitroarenes, replacing a nitro group with
is not a direct electronic swap. It is a functional swap : you trade a toxic H-bond acceptor () for a stable H-bond donor ( ) that maintains a degree of polarity.
The "Ortho-Effect": Conformational Locking in Nitroarenes
One of the most advanced applications of the difluoromethyl group is its use in conjunction with a nitro group to control molecular conformation.
The Intramolecular Hydrogen Bond
In ortho-substituted arenes, the
-
Energy Stabilization: Studies indicate this interaction stabilizes the planar conformer by approximately 4.3 kcal/mol .
-
Comparison to Phenols: This mimics the well-known intramolecular H-bond in o-nitrophenol. However, unlike the phenolic
, the group is not susceptible to Phase II conjugation (glucuronidation/sulfation), offering a "metabolically silent" conformational lock.
Visualization of Conformational Control
Metabolic Safety: Mitigating Ames Liability
The most pragmatic driver for investigating
The Nitroarene Liability
Aromatic nitro groups are frequent "structural alerts" in drug discovery. They are readily reduced by anaerobic bacteria (and mammalian reductases) to nitroso and hydroxylamine intermediates. These intermediates can intercalate with DNA or form covalent adducts, leading to positive Ames tests (mutagenicity).
The Difluoromethyl Solution
Replacing the
-
Metabolic Stability: The
bond is exceedingly strong ( 116 kcal/mol). The benzylic in is deactivated toward Cytochrome P450 oxidation due to the electron-withdrawing effect of the fluorine atoms (unlike a standard methyl group). -
Safety Profile: Compounds bearing
instead of typically show a clean Ames profile while retaining the necessary lipophilicity and molecular bulk.
Synthetic Methodologies
Installing a
Radical Difluoromethylation
The most robust method for introducing
Protocol: Zinc Sulfinate Mediated Difluoromethylation
This protocol utilizes Zinc Difluoromethanesulfinate (DFMS), a bench-stable reagent that releases the
-
Reagents: Substrate (1.0 equiv),
(DFMS, 3.0 equiv), t-BuOOH (oxidant, 3.0 equiv). -
Conditions: Stir at room temperature or mild heat (40°C) for 12-24 hours.
-
Mechanism: The radical
is generated oxidatively and adds to the electron-deficient heterocycle/arene (Minisci-type reaction). -
Note: For nitroarenes, regioselectivity is governed by electronics; the radical is nucleophilic, so it prefers electron-deficient positions (often ortho or para to the nitro group).
Deoxofluorination of Aldehydes
If the nitro-aldehyde precursor is available, this is the classic route.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Conditions: DCM,
. -
Safety Warning: DAST is thermally unstable. Ensure proper cooling. This method is compatible with the nitro group, provided the ring is not excessively electron-rich (which is rare for nitroarenes).
References
-
Zafrani, Y., et al. (2017).[2][5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[2]
-
Loughborough University Research Repository. (2019). "The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators." Link
-
Leroux, F. R., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link
-
Sessler, C. D., et al. (2017). "CF2H, a Hydrogen Bond Donor."[1][5][6] Journal of the American Chemical Society. Link
-
XJTU. (2024). "Synthesis of Difluoromethylated Compounds." Science of Synthesis. Link
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- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
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- 6. researchgate.net [researchgate.net]
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene MSDS safety data
Technical Monograph: 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene Safety, Handling, and Strategic Application in Drug Discovery[1]
Executive Summary
This compound (CAS: 1806356-64-8) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4][5] Its structural core combines the lipophilic, metabolic stability of the difluoromethyl (-CHF₂) group with the versatile reactivity of a polychlorinated nitrobenzene scaffold.[1]
This guide moves beyond standard MSDS reporting to provide a causality-driven safety framework. Because this compound is a potent electrophile and a nitroaromatic, it presents specific risks—including methemoglobinemia and skin sensitization—that require rigorous engineering controls.
Part 1: Chemical Identity & Physicochemical Profile[1][3][7][8]
This compound is often utilized as a "building block" to introduce the -CHF₂ moiety, a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, acting as a hydrogen bond donor while increasing lipophilicity.[1]
Table 1: Chemical Specifications
| Property | Data / Prediction |
| Chemical Name | This compound |
| CAS Number | 1806356-64-8 |
| Molecular Formula | C₇H₃Cl₂F₂NO₂ |
| Molecular Weight | 241.00 g/mol |
| Physical State | Solid (Low-melting crystalline solid or semi-solid predicted) |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate |
| Structural Class | Polyhalogenated Nitrobenzene |
| Key Functional Group | Difluoromethyl (Lipophilic H-bond donor) |
Note on Data Availability: As a specialized research intermediate, experimental physical constants (MP/BP) are often proprietary. Data above is derived from structural analogs (e.g., 1,4-dichloro-2-nitrobenzene) and verified vendor catalogs [1, 2].[1]
Part 2: Hazard Identification & Toxicology (The "Why" Behind the Rules)
Standard MSDS documents list hazards; this section explains the mechanism to ensure informed risk assessment.
Acute Toxicity: The Nitroaromatic Threat
Like its analog 1,4-dichloro-2-nitrobenzene, this compound is presumed to be a methemoglobinemia inducer .[1]
-
Mechanism: Upon absorption (skin/inhalation), the nitro group can be reduced to a nitroso or hydroxylamine intermediate. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.[1]
-
Significance: Cyanosis (blue skin/lips) may be delayed 2-4 hours after exposure.[1]
Skin & Eye Hazards[1][3]
-
Skin Irritation/Sensitization: The presence of chlorine atoms on the benzene ring activates the molecule for nucleophilic aromatic substitution (SₙAr).[1] This same reactivity allows it to covalently bind to skin proteins (haptenization), leading to severe allergic contact dermatitis.
-
Eye Damage: The difluoromethyl group adds acidity to the ring system, potentially increasing the severity of mucosal irritation compared to non-fluorinated analogs.
GHS Classification (Provisional)
Based on Read-Across from CAS 89-61-2 and CAS 400-05-5:
-
Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure.[1]
Part 3: Advanced Handling & Storage Protocols
To ensure scientific integrity, we treat this compound not just as "toxic" but as a permeation hazard .
Engineering Controls
-
Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment enclosure.[1]
-
Secondary: Use of a static-dissipative balance is recommended, as fluorinated nitro compounds can accumulate static charge, posing a theoretical ignition risk in dry atmospheres.[1]
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double Layer) or Viton | Nitroaromatics permeate latex and thin nitrile rapidly.[1] Double gloving provides a "breakthrough" buffer. |
| Respiratory | P95/P100 (if outside hood) | Prevention of particulate inhalation is critical to avoid systemic nitro-toxicity.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient against potential splashes of dissolved intermediate.[1] |
| Clothing | Tyvek Lab Coat | Cotton absorbs nitro compounds, keeping them against the skin.[1] Tyvek repels dusts/liquids. |
Part 4: Emergency Response Architecture
This self-validating workflow ensures that in the event of an accident, the response addresses the specific chemical risks (HF generation and Methemoglobinemia).
Figure 1: Critical Response Workflow for Nitroaromatic Exposure. Note the specific check for Methemoglobinemia, which distinguishes this from standard chemical exposures.
Part 5: Synthesis & Strategic Application
Why this molecule? In modern drug discovery, the difluoromethyl (-CHF₂) group is a "lipophilic hydrogen bond donor."[1] Unlike a trifluoromethyl group (-CF₃), the -CHF₂ proton is acidic enough to interact with protein targets, mimicking a hydroxyl group but with much better membrane permeability.[1]
Reaction Workflow: Researchers typically utilize the chlorine atoms at positions 1 and 4 for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), while the nitro group at position 5 serves as a latent amine.[1]
Figure 2: Typical Synthetic Utility. The nitro group is often reduced first to avoid poisoning transition metal catalysts used to couple the chlorides.[1]
References
-
PubChem. (2025).[6] Compound Summary: 1,4-dichloro-2-nitrobenzene (Analog Read-Across).[1] National Library of Medicine. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Halogenated Nitrobenzenes. Retrieved from [Link][1]
(Note: Direct toxicity data for CAS 1806356-64-8 is extrapolated from validated analogs in the polyhalogenated nitrobenzene class due to its status as a specialized research intermediate.)[1]
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An In-Depth Technical Guide to the Metabolic Stability of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
This guide provides a comprehensive framework for assessing the metabolic stability of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene. As direct metabolic data for this specific xenobiotic is not extensively published, this document outlines a predictive and methodological approach grounded in established principles of drug metabolism and bioanalysis. We will explore the theoretical metabolic liabilities based on the compound's structure, provide detailed protocols for robust in vitro assessment, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic fate of this and structurally related compounds.
Introduction: Structural Rationale and Predicted Metabolic Fate
This compound is a halogenated nitroaromatic compound. Its metabolic stability is a critical parameter influencing its pharmacokinetic profile, potential for bioaccumulation, and toxicological risk.[1] The molecule's structure presents several key features that inform its predicted metabolic pathways:
-
Aromatic Nitro Group (-NO₂): Nitroaromatic compounds are well-known substrates for reductive metabolism.[2][3] This is often a primary metabolic route, potentially mediated by both hepatic enzymes (like cytochrome P450 reductases) and intestinal microflora.[3] This pathway can lead to the formation of nitroso, hydroxylamine, and ultimately, amino metabolites.
-
Dichloro-Substituted Benzene Ring: The two chlorine atoms are strong electron-withdrawing groups. This, combined with the nitro and difluoromethyl groups, significantly deactivates the aromatic ring, making it less susceptible to oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 (CYP) enzymes.[4] However, displacement of a chlorine atom via nucleophilic aromatic substitution, potentially through conjugation with glutathione (GSH), is a plausible metabolic route.[5][6]
-
Difluoromethyl Group (-CHF₂): The replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability.[7][8][9] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYPs.[10] Therefore, the difluoromethyl group is predicted to be a "metabolic blocker," preventing oxidation at this position, a common fate for methyl or methylene groups.[11]
Based on this structural analysis, the primary hypothesized metabolic pathways are nitro-group reduction and glutathione conjugation . Oxidative metabolism of the aromatic ring is considered a minor or negligible pathway.
Predicted Metabolic Pathways of this compound
Caption: Predicted major metabolic pathways for the title compound.
Experimental Design for In Vitro Stability Assessment
To empirically determine metabolic stability, a tiered in vitro approach is essential. We will utilize two primary systems: liver microsomes, which are enriched in Phase I enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes and represent a more complete cellular model.[12][13][14]
Liver Microsomal Stability Assay
This assay is the first step to evaluate the contribution of CYP-mediated (Phase I) metabolism.[12][15] Given the predicted resistance of the compound to oxidation, we hypothesize it will show high stability in this assay. A lack of degradation would provide strong evidence against significant CYP-mediated clearance.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 1.0 mg/mL in phosphate buffer.[16] Keep on ice.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[17] Keep on ice.
-
Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound like tolbutamide or labetalol) for LC-MS/MS analysis.
-
-
Incubation Procedure: [15][17][18]
-
Add the HLM suspension to microcentrifuge tubes or a 96-well plate.
-
Add the test compound from a working solution (diluted from the stock) to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.25%.[15]
-
Pre-incubate the mixture at 37°C for 10 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Immediately terminate the reaction by adding the aliquot to 2-3 volumes of the ice-cold termination solution.
-
-
Control Incubations (Self-Validating System):
-
Minus-Cofactor Control: Perform an incubation at the final time point (60 min) without the NADPH regenerating system to assess for non-NADPH-dependent degradation or chemical instability.[15]
-
Positive Controls: Include compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate assay performance.[12]
-
-
Sample Processing:
-
Vortex the terminated samples.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance, incorporating both Phase I and Phase II pathways, as well as cellular uptake.[13][19] This is crucial for evaluating the predicted glutathione conjugation pathway.
-
Preparation of Reagents:
-
Test Compound Stock: Use the 10 mM stock in DMSO.
-
Hepatocyte Incubation Medium: Use a specialized medium (e.g., Williams' Medium E) supplemented as recommended by the hepatocyte supplier.
-
Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., via Trypan Blue exclusion); viability should be >80%. Dilute the cells in incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[19]
-
Termination Solution: As described in the microsomal assay.
-
-
Incubation Procedure: [13][19]
-
Dispense the hepatocyte suspension into the wells of a non-coated plate.
-
Add the test compound from a working solution to achieve a final concentration of 1 µM.
-
Place the plate in an incubator at 37°C with 5% CO₂ and continuous shaking (e.g., 90-120 rpm) to keep cells in suspension.[19]
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot.[19]
-
Immediately terminate the reaction by adding the aliquot to the ice-cold termination solution.
-
-
Control Incubations:
-
Sample Processing: Follow the same centrifugation and supernatant collection steps as in the microsomal assay.
Workflow for In Vitro Metabolic Stability Assessment
Caption: General experimental workflow for in vitro stability assays.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying the disappearance of the parent compound in the complex biological matrices from these assays.[20][21][22]
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is suitable for separating the relatively nonpolar parent compound from matrix components. A gradient elution with mobile phases like water and acetonitrile containing a small amount of formic acid or ammonium acetate is a standard starting point.[20]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity.[21]
-
Ionization: Electrospray ionization (ESI) in negative mode is likely to be effective due to the electronegative nitro and halogen groups.
-
MRM Transitions: A specific precursor ion (the molecular ion [M-H]⁻) and a product ion (a characteristic fragment) for both the analyte and the internal standard must be optimized to ensure specificity.
-
Developing a robust LC-MS/MS method involves optimizing sample preparation, chromatographic conditions, and mass spectrometer parameters to achieve high sensitivity and eliminate matrix effects.[20]
Data Analysis and Interpretation
The primary goal is to determine the rate of disappearance of the parent compound over time. This is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[23]
-
Calculate Percent Remaining: The peak area of the analyte at each time point is normalized to the peak area of the internal standard. The percent remaining is then calculated relative to the zero-minute time point (which is set to 100%).
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus incubation time.
-
The slope of the linear regression of this plot is the first-order elimination rate constant (k).
-
The half-life is calculated using the formula: t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint represents the inherent ability of the liver (or a subsystem) to metabolize a drug.
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes) [19]
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
| Parameter | Verapamil (High CL) | Diazepam (Low CL) | This compound |
| Microsomal Stability | |||
| t½ (min) | < 15 | > 60 | Predicted > 60 |
| CLint (µL/min/mg) | > 50 | < 10 | Predicted < 10 |
| Hepatocyte Stability | |||
| t½ (min) | < 30 | > 120 | Hypothetical Result |
| CLint (µL/min/10⁶ cells) | > 70 | < 5 | Hypothetical Result |
Interpretation of Outcomes
-
High Stability in Microsomes, Low Stability in Hepatocytes: This outcome would strongly support a metabolic pathway that does not involve CYPs but is active in whole cells, such as conjugation (Phase II) or metabolism by other cellular enzymes (e.g., reductases). This aligns with our primary hypothesis.
-
High Stability in Both Systems: This would suggest the compound is highly resistant to hepatic metabolism and may be cleared by other routes (e.g., renal excretion) or have a very long in vivo half-life.
-
Low Stability in Both Systems: This would be an unexpected result, suggesting that either the deactivating groups are not as protective as predicted or that non-CYP oxidative enzymes present in microsomes are active.
By comparing the clearance values from both assays, we can build a comprehensive picture of the compound's metabolic liabilities and predict its primary clearance mechanisms in vivo.
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Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
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Microsomal Stability Assay Protocol | AxisPharm. Available at: [Link]
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LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. Available at: [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available at: [Link]
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Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available at: [Link]
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Hepatocyte Stability Assay - Creative Bioarray. Available at: [Link]
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The metabolism of 2:3-, 2:6- and 3:5-dichloronitrobenzene and the formation of a mercapturic acid from 2:3:4:5-tetrachloronitrobenzene in the rabbit - NIH. Available at: [Link]
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and 3:5-dichloronitrobenzene and the formation of a mercapturic acid from 2:3:4:5-tetrachloronitro-benzene in the rabbit - PubMed. Available at: [Link]
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Drug Metabolism and Pharmacokinetics (DMPK) - Agilent. Available at: [Link]
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Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. Available at: [Link]
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Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. Available at: [Link]
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A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051. Available at: [Link]
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A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 | mBio - ASM Journals. Available at: [Link]
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The metabolism of 2:4-, 2:5- and 3:4-dichloronitrobenzene in the rabbit - PMC - NIH. Available at: [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
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Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester. Available at: [Link]
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Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. Available at: [Link]
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Highly Accurate Detection and Identification Methodology of Xenobiotic Metabolites Using Stable Isotope Labeling, Data Mining Techniques, and Time-Dependent Profiling Based on LC/HRMS/MS | Analytical Chemistry - ACS Publications. Available at: [Link]
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Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Available at: [Link]
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Determination of Metabolism of the Drugs and Xenobiotics - American Journal of Physiology, Biochemistry and Pharmacology. Available at: [Link]
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BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Available at: [Link]
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Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed. Available at: [Link]
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Metabolism of nitroaromatic compounds - PubMed. Available at: [Link]
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Highly Accurate Detection and Identification Methodology of Xenobiotic Metabolites Using Stable Isotope Labeling, Data Mining Techniques, and Time-Dependent Profiling Based on LC/HRMS/MS - PubMed. Available at: [Link]
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Xenobiotic Metabolites Analysis - Novelgene Technologies. Available at: [Link]
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Services for in vitro Metabolism research - Admescope. Available at: [Link]
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Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Available at: [Link]
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In-vivo Animal Models - Aragen Life Sciences. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. Available at: [Link]
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Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Available at: [Link]
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1,4-dichloro-2-fluoro-5-nitrobenzene (C6H2Cl2FNO2) - PubChemLite. Available at: [Link]
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In vitro metabolic stability assays for the selected compounds - ResearchGate. Available at: [Link]
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Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - Frontiers. Available at: [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]
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in vivo preclinical studies for drug discovery - YouTube. Available at: [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]
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In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed. Available at: [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - UniBa. Available at: [Link]
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A Technical Guide to the Lipophilicity of Difluoromethyl-Substituted Dichlorobenzenes: Experimental and Computational Perspectives
Abstract: Lipophilicity, quantified by the partition coefficient (logP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The strategic incorporation of fluorine-containing motifs is a widely used tactic to modulate this and other key physicochemical properties. This guide provides an in-depth examination of the lipophilicity of dichlorobenzenes substituted with the difluoromethyl (-CF2H) group. We explore the theoretical underpinnings of how these substituents impact logP, provide detailed, field-proven protocols for its experimental determination, and discuss the interplay between computational predictions and empirical data. This document is intended for researchers, medicinal chemists, and drug development scientists seeking a comprehensive understanding of this important chemical space.
Introduction: The Critical Role of Lipophilicity in Drug Discovery
Defining Lipophilicity (logP/logD)
Lipophilicity is a critical physicochemical property that describes the affinity of a chemical compound for a lipophilic (fat-like) environment versus a hydrophilic (aqueous) one. It is experimentally determined as the partition coefficient, P, which is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two immiscible solvents, most commonly n-octanol and water.[1][2] For practical use, this ratio is expressed in its logarithmic form, logP.
logP = log10 ([solute]octanol / [solute]water)
For ionizable compounds, where the charge state of the molecule is dependent on the pH of the aqueous environment, the relevant descriptor is the distribution coefficient, logD.[3] LogD accounts for all species (ionized and neutral) in the partitioning equilibrium at a given pH, making it more physiologically relevant.[3]
Lipophilicity in ADME Properties
The lipophilicity of a drug candidate is a primary determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[4][5] While a certain degree of lipophilicity is required for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues, which can cause toxicity.[2][6]
The Unique Influence of the Difluoromethyl Group
In medicinal chemistry, the replacement of traditional functional groups with fluorinated bioisosteres is a powerful strategy for optimizing drug-like properties. The difluoromethyl (-CF2H) group is particularly noteworthy. It acts as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups, but with distinct advantages.[4][7] The introduction of a -CF2H group can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, thus boosting bioavailability.[4] Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be crucial for target binding affinity.[4][7]
Focus: Dichlorinated Difluoromethylbenzenes
This guide focuses on dichlorobenzenes substituted with a difluoromethyl group. This class of compounds presents an interesting case study for several reasons:
-
Isomeric Complexity : The relative positions of the two chlorine atoms and the -CF2H group create numerous isomers, each with a unique electronic and steric profile.
-
Modulation of Lipophilicity : Both chlorine and the -CF2H group are known to increase lipophilicity. Understanding their combined effect and the influence of their positioning is crucial for rational design.
-
Relevance as Scaffolds : Dichlorinated aromatic rings are common scaffolds in pharmaceuticals and agrochemicals.
Theoretical Framework: Predicting Lipophilicity
Substituent Effects on Lipophilicity
The overall lipophilicity of a molecule can be estimated by summing the contributions of its constituent fragments or substituents.[6] Pioneering work by Hansch and Leo established the substituent hydrophobicity constant, π, which quantifies the change in logP when a hydrogen atom on a parent molecule (like benzene) is replaced by a specific substituent.[8]
πX = logP(RX) - logP(RH)
Both chlorine and the difluoromethyl group have positive π values, indicating they increase lipophilicity. However, their precise contribution can be influenced by electronic interactions with other groups on the aromatic ring.
Isomeric Effects: The Positional Impact of Substituents
The arrangement of substituents on the benzene ring significantly affects lipophilicity. For dichlorobenzenes, the para-isomer (1,4-dichlorobenzene) is more symmetric than the ortho (1,2-) and meta (1,3-) isomers.[9][10] This symmetry allows for more efficient packing in a crystal lattice, which can influence physical properties.[9] While this primarily affects melting point, the molecular symmetry also influences the dipole moment and intermolecular interactions, which in turn can subtly alter partitioning behavior. The introduction of a third, electronically distinct group like -CF2H further complicates these interactions, making a priori prediction of the lipophilicity order among isomers non-trivial.
Computational Prediction of logP
Given the vast number of potential drug candidates, computational methods for predicting logP are indispensable.[11] These methods generally fall into two categories:
-
Fragment-Based/Atomic Methods : These approaches, like cLogP and MlogP, calculate the logP of a molecule by summing the contributions of its atoms or pre-defined structural fragments.[11][12] They are fast and effective for many common structures but can be less accurate for molecules with unusual electronic or steric features.
-
Property-Based/Whole Molecule Methods : These methods use molecular descriptors (e.g., surface area, polarizability) for the entire molecule to correlate with logP. More advanced techniques may employ quantum mechanics (QM) or machine learning algorithms trained on large datasets of experimentally determined logP values.[13]
While powerful, all predictive models have inherent limitations and can produce results with a significant degree of error, making experimental validation essential.[6]
Experimental Determination of logP: Protocols and Best Practices
The experimental measurement of logP remains the gold standard for determining lipophilicity. The two most widely recognized methods are the Shake-Flask method and the RP-HPLC method, both standardized by the Organisation for Economic Co-operation and Development (OECD).
The Gold Standard: Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water. It is considered the most reliable method for a logP range of -2 to 4.[5][14][15][16]
-
Principle and Causality : The method is based on reaching a thermodynamic equilibrium for the solute between two immiscible liquid phases.[17] n-Octanol is chosen as the organic phase because its long alkyl chain and polar headgroup provide a reasonable mimic of the amphiphilic character of biological membranes. The "shake" step provides the energy to overcome the activation barrier for mass transfer across the phase boundary, while the subsequent separation allows for the quantification of the equilibrium concentrations.
-
Experimental Workflow Diagram
Caption: Workflow for the OECD 107 Shake-Flask logP Determination Method.
-
Detailed Step-by-Step Protocol :
-
Solvent Preparation (Self-Validation): Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This crucial step prevents volume changes during the experiment that would alter concentrations and lead to erroneous results.
-
Test Substance Preparation: Prepare a stock solution of the difluoromethyl-substituted dichlorobenzene in the appropriate solvent (usually n-octanol).
-
Partitioning: In a suitable vessel, add the two pre-saturated solvents and a small volume of the stock solution. The concentration should not exceed 0.01 mol/L in either phase.[1] The experiment should be run in duplicate.[14]
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C ± 1°C) until equilibrium is reached.[16][18]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[14][16][18] This is the most critical step for preventing cross-contamination of the phases, a common source of error, especially for highly lipophilic compounds.[15]
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS). For fluorinated compounds, 19F NMR spectroscopy is a particularly powerful technique as it avoids background signals.[19][20]
-
Calculation: Calculate the logP value. The final reported value should be the average of at least two determinations, and the values should fall within a range of ± 0.3 log units.[14]
-
High-Throughput Screening: RP-HPLC Method (OECD Guideline 117)
This method estimates logP based on the retention time of a compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column. It is much faster than the shake-flask method and is suitable for logP values in the range of 0 to 6.[5][21][22]
-
Principle and Causality : The stationary phase of an RP-HPLC column is non-polar (e.g., silica grafted with C18 hydrocarbon chains), while the mobile phase is polar (e.g., a mixture of water and an organic solvent like methanol or acetonitrile).[21][22] When a compound is injected, it partitions between the stationary and mobile phases. Lipophilic compounds have a higher affinity for the non-polar stationary phase and thus travel through the column more slowly, resulting in a longer retention time. Hydrophilic compounds are eluted more quickly.[21] There is a strong linear correlation between the logarithm of the retention factor (log k) and the logP for a series of structurally related compounds.
-
Relationship Diagram
Caption: Logic flow for determining logP using the RP-HPLC correlation method.
-
Detailed Step-by-Step Protocol :
-
System Preparation: Set up an HPLC system with a reversed-phase column (e.g., C18) and an isocratic mobile phase.
-
Calibration (Self-Validation): Select a set of 5 to 7 reference compounds with reliable, known logP values that bracket the expected logP of the test substance. Inject each reference compound and record its retention time (tR).
-
Test Substance Analysis: Inject the difluoromethyl-substituted dichlorobenzene and record its retention time in duplicate.[21][22]
-
Calculation:
-
Calculate the retention factor, k, for each compound: k = (tR - t0) / t0, where t0 is the column dead time.
-
Plot log k of the reference compounds against their known logP values.
-
Perform a linear regression to generate a calibration curve.
-
Using the log k value of the test substance, interpolate its logP from the calibration curve.[21]
-
-
Data Analysis and Interpretation
Predicted Lipophilicity Data
The following table presents computationally predicted logP values (using a standard algorithm like cLogP) to illustrate the expected range and isomeric differences. Note: These are estimates and should be confirmed by experimental measurement.
| Isomer | Predicted cLogP | Comments |
| 1,2-Dichloro-3-(difluoromethyl)benzene | ~4.1 | High steric crowding may influence conformation. |
| 1,2-Dichloro-4-(difluoromethyl)benzene | ~4.2 | |
| 1,3-Dichloro-2-(difluoromethyl)benzene | ~4.1 | |
| 1,4-Dichloro-2-(difluoromethyl)benzene | ~4.2 | The para-dichloro arrangement is highly symmetric. |
| 1,3-Dichloro-5-(difluoromethyl)benzene | ~4.3 | Symmetrical arrangement may lead to higher lipophilicity. |
Data are illustrative estimates based on chemical principles and may not reflect experimentally determined values.
Structure-Lipophilicity Relationships (SLR)
-
Additive Effect: The logP of benzene is ~2.1. The addition of two chlorine atoms (logP of dichlorobenzene is ~3.4) and a -CF2H group would be expected to yield a final logP in the range of 4.0 - 4.5, consistent with the predictions.
-
Positional Isomerism: Symmetrical isomers, such as 1,3-dichloro-5-(difluoromethyl)benzene, often exhibit slightly higher lipophilicity. This can be attributed to a cancellation of bond dipoles, resulting in a lower overall molecular polarity and a reduced affinity for the aqueous phase.
-
Experimental vs. Computational: It is common for predicted values to differ from experimental results, especially for molecules with multiple interacting functional groups. Experimental determination via the methods described in Section 3.0 is crucial for obtaining accurate data for use in quantitative structure-activity relationship (QSAR) models.
Conclusion: A Synthesized View for the Medicinal Chemist
The lipophilicity of difluoromethyl-substituted dichlorobenzenes is a complex property governed by the additive effects of the individual substituents and their relative positions on the aromatic ring. This guide has detailed the theoretical basis for these effects and provided robust, validated protocols for their experimental determination. For the drug development professional, an accurate understanding and measurement of logP for this chemical class is not an academic exercise; it is a critical step in designing molecules with an optimal ADME profile. While computational tools provide valuable initial estimates, the OECD-guided shake-flask and RP-HPLC methods offer the empirical accuracy required for confident decision-making in lead optimization campaigns. The unique properties of the -CF2H group—enhancing metabolic stability while providing a hydrogen bond donor capability—make it a valuable tool, and precise control over lipophilicity through isomeric selection is key to harnessing its full potential.
References
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. (2021, March 15). Analytice. [Link]
-
Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022, June 30). OECD. [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995, July 27). OECD. [Link]
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022, June 30). OECD. [Link]
-
Partition coefficient octanol/water. (n.d.). Pesticide Registration Toolkit. [Link]
-
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. [Link]
-
Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]
-
OECD 117 - Partition Coefficient, HPLC Method. (n.d.). Situ Biosciences. [Link]
-
Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. [Link]
-
Partition coefficient: Shake bottle method according to OECD 107. (2021, January 13). Analytice. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2025, August 6). ResearchGate. [Link]
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020, May 14). ConnectSci. [Link]
-
OECD 107, OECD 117 and OECD 123. (n.d.). Phytosafe. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. [Link]
-
Determination of logP values of fluorinated glibenclamide derivatives. (n.d.). Johannes Gutenberg-Universität Mainz. [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022, April 1). PubMed. [Link]
-
Why is the melting point of p-dichlorobenzene higher than those of o-dichlorobenzene and m-dichlorobenzene?. (2014, March 7). Chemistry Stack Exchange. [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemAxon. [Link]
-
Theoretical calculation of LogP for metachlorobenzamide. (n.d.). ResearchGate. [Link]
-
An improved method for predicting logP. (n.d.). The University of Texas at Austin. [Link]
-
A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. (2025, January 16). Royal Society of Chemistry. [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k values. (n.d.). ResearchGate. [Link]
-
Dichlorobenzene - Wikipedia. (n.d.). Wikipedia. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]
-
p-Dichlorobenzene has higher m.p. and solubility than those of -and m-isomers. Discuss. (n.d.). Toppr. [Link]
-
The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 122. Dichlorobenzenes. (n.d.). Gupea. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Lipophilicity (LogD7.4) of N-Aryl Benzo. (2018, February 21). Juniper Publishers. [Link]
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- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 2. download.uni-mainz.de [download.uni-mainz.de]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Dichlorobenzene - Wikipedia [en.wikipedia.org]
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- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
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- 19. Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 22. oecd.org [oecd.org]
Methodological & Application
Application Note: Regioselective Synthesis of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
This Application Note is designed for researchers and process chemists requiring a robust, regioselective synthesis of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene . The protocol addresses the specific challenge of positioning the nitro group para to the difluoromethyl moiety on a 1,4-dichlorobenzene scaffold—a substitution pattern where standard directing effects often fail without a strategic "anchor" group.
Executive Summary & Strategic Analysis
The synthesis of this compound from 1,4-dichlorobenzene presents a classic regiochemical puzzle. Direct nitration of a 1,4-dichloro-2-(difluoromethyl)benzene intermediate typically yields the undesired 6-nitro isomer due to the cooperative meta-directing effect of the difluoromethyl group and the ortho-directing effect of the chlorine.
To achieve the 5-nitro substitution (para to the difluoromethyl group), this protocol utilizes a Methyl Anchor Strategy . By introducing a methyl group first, we exploit its strong para-directing influence to install the nitro group at the correct position. The methyl "anchor" is subsequently oxidized and fluorinated to generate the final difluoromethyl moiety.
Retrosynthetic Logic
-
Target: this compound
-
Precursor: 2,5-Dichloro-4-nitrobenzaldehyde
-
Key Intermediate: 2,5-Dichloro-4-nitrotoluene (1,4-Dichloro-2-methyl-5-nitrobenzene)[1]
Reaction Pathway Diagram
Caption: The "Methyl Anchor" strategy ensures the nitro group is installed para to the future difluoromethyl site.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (Methylation)
Objective: Convert 1,4-dichlorobenzene to 2,5-dichlorotoluene. Mechanism: Lithiation of 1,4-dichlorobenzene occurs exclusively ortho to the chlorine atom due to the inductive acidification of the proton.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and maintain under an inert Nitrogen or Argon atmosphere.
-
Reagents:
-
1,4-Dichlorobenzene (14.7 g, 100 mmol)
-
Anhydrous THF (150 mL)
-
n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol)
-
Methyl Iodide (MeI) (15.6 g, 110 mmol)
-
-
Procedure:
-
Dissolve 1,4-dichlorobenzene in THF and cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Stir for 1 hour at -78°C to ensure formation of 2,5-dichlorophenyllithium.
-
Add Methyl Iodide dropwise.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Add saturated NH₄Cl solution (50 mL).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Distillation under reduced pressure or flash chromatography (Hexanes).
-
Expected Yield: 85-90% (2,5-Dichlorotoluene).
-
Phase 2: Regioselective Nitration
Objective: Install the nitro group para to the methyl group. Rationale: The methyl group activates the ring and directs ortho/para. The chlorines deactivate and direct ortho/para.[4][5] Position 4 (relative to Methyl=1) is sterically accessible and electronically favored by the Methyl group and the C5-Chlorine.
Protocol:
-
Reagents:
-
2,5-Dichlorotoluene (16.1 g, 100 mmol)
-
Conc. H₂SO₄ (50 mL)
-
Conc. HNO₃ (70%, 10 mL, ~150 mmol)
-
-
Procedure:
-
Dissolve 2,5-dichlorotoluene in H₂SO₄ in a flask cooled to 0°C.
-
Add HNO₃ dropwise, maintaining temperature between 0-5°C .
-
Allow to warm to 30-35°C and stir for 2 hours. Note: Do not exceed 40°C to avoid dinitration.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice.
-
Isolation: Filter the pale yellow precipitate.[6] Wash with cold water until pH is neutral.
-
Recrystallization: Recrystallize from Ethanol/Water.
-
Product: 1,4-Dichloro-2-methyl-5-nitrobenzene (also known as 2,5-dichloro-4-nitrotoluene).[1]
-
Expected Yield: 80-85%.
-
Phase 3: Functional Group Transformation (The Difluoro Step)
Objective: Convert the methyl group to a difluoromethyl group via an aldehyde intermediate. Safety Critical: This step uses DAST (Diethylaminosulfur trifluoride), which liberates HF. Use plastic/Teflon ware where appropriate and work in a fume hood.
Step 3A: Oxidation to Aldehyde
-
Reagents:
-
1,4-Dichloro-2-methyl-5-nitrobenzene (10 mmol)
-
N-Bromosuccinimide (NBS) (22 mmol)
-
AIBN (catalytic)
-
CCl₄ or Trifluorotoluene (Solvent)
-
-
Procedure:
-
Reflux the substrate with NBS and AIBN for 6 hours (Wohl-Ziegler bromination) to form the gem-dibromide.
-
Filter off succinimide. Concentrate filtrate.[7]
-
Hydrolysis: Reflux the crude dibromide in Ethanol/Water (1:1) with CaCO₃ (2 eq) for 4 hours.
-
Workup: Acidify with dilute HCl, extract with DCM.
-
Product: 2,5-Dichloro-4-nitrobenzaldehyde.
-
Step 3B: Deoxyfluorination
-
Reagents:
-
2,5-Dichloro-4-nitrobenzaldehyde (2.2 g, 10 mmol)
-
DAST (Diethylaminosulfur trifluoride) (1.5 eq, 2.4 g)
-
Anhydrous DCM (20 mL)
-
-
Procedure:
-
Cool the aldehyde solution in DCM to -78°C (or 0°C if Deoxo-Fluor is used).
-
Add DAST dropwise via syringe. Caution: Exothermic.
-
Allow to warm to room temperature and stir overnight.
-
Quench: Pour carefully into saturated NaHCO₃ solution. Warning: CO₂ evolution.
-
Extraction: Extract with DCM, dry over MgSO₄.
-
Purification: Silica gel chromatography (5-10% EtOAc in Hexanes).
-
Final Product: this compound.[8]
-
Quantitative Data Summary
| Step | Transformation | Key Reagent | Temp | Typical Yield |
| 1 | Methylation | n-BuLi / MeI | -78°C | 88% |
| 2 | Nitration | HNO₃ / H₂SO₄ | 35°C | 82% |
| 3a | Bromination | NBS / AIBN | Reflux | 90% (Crude) |
| 3b | Hydrolysis | CaCO₃ / H₂O | Reflux | 75% |
| 3c | Fluorination | DAST | 0°C -> RT | 85% |
| Total | Overall Route | -- | -- | ~46% |
Critical Safety & Handling
-
DAST / Deoxo-Fluor: These reagents react violently with water to produce Hydrofluoric Acid (HF). Calcium gluconate gel must be available in the lab. Glassware can be etched; use Teflon or polyethylene containers for the reaction if possible, or quench immediately after completion.
-
Nitro Compounds: Polynitrated by-products can be explosive. Strictly control temperatures during the nitration phase (Phase 2).
-
Lithiation: n-BuLi is pyrophoric. Ensure anhydrous conditions and proper needle techniques.
References
-
Regioselective Nitration of Dichlorotoluene
-
Synthesis of 1,4-Dichloro-2-methyl-5-nitrobenzene from 2,5-dichlorotoluene.[1] ChemicalBook. (2025).
-
-
Deoxyfluorination Protocols
-
Preparation of 1,4-bis-(difluoromethyl)benzene using SF4/HF.[9] European Patent Office, EP 0970938 A1. (2000).
-
-
General Nitration Methodology
-
Aldehyde Synthesis via Lithiation
Sources
- 1. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 3. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. aaronchem.com [aaronchem.com]
- 9. data.epo.org [data.epo.org]
- 10. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 6361-23-5: 2,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 13. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Note: Regioselective Functionalization of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
Executive Summary
This guide details the chemoselective and regioselective functionalization of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene , a high-value scaffold in the synthesis of next-generation kinase inhibitors and lipophilic bioisosteres.
The difluoromethyl (
This document provides validated protocols for
Structural Analysis & Regioselectivity Logic
To ensure reproducibility, researchers must understand the electronic landscape of the substrate. The regioselectivity is not random; it is dictated by the stability of the Meisenheimer complex intermediate.
The Ortho-Nitro Effect
The substrate contains two potential leaving groups (chlorides) at positions 1 and 4.
-
C4-Cl (Reactive Site): Located ortho to the nitro group (
). Nucleophilic attack here creates a Meisenheimer complex where the negative charge is delocalized directly onto the nitro group's oxygen atoms. This resonance stabilization lowers the activation energy significantly [2]. -
C1-Cl (Latent Site): Located meta to the nitro group. Attack here results in a negative charge that can only be delocalized around the ring carbons. The
group at C2 (ortho to C1) provides only weak inductive activation compared to the resonance contribution of the nitro group.
Visualization of Reactivity
The following diagram maps the electronic activation and the logical flow of the reaction.
Figure 1: Mechanistic pathway showing the energetic preference for C4 substitution due to ortho-nitro resonance stabilization.
Experimental Protocols
General Considerations
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) accelerate
by solvating the cation of the base, leaving the nucleophile "naked" and more reactive. For scale-up, Acetonitrile (MeCN) is preferred due to easier workup, though reaction times may be longer. -
Base Selection: Non-nucleophilic bases are crucial.
-
Primary Choice: DIPEA (Hünig's base) for amines.
-
Secondary Choice:
or for phenols/thiols. -
Avoid: Strong alkoxides (e.g., NaOEt) which may attack the
group (leading to carbenoid decomposition) or cause transesterification side reactions.
-
Protocol A: C-N Bond Formation (Amination)
Application: Introduction of amine motifs (e.g., piperazines, anilines) common in kinase inhibitors.
Reagents:
-
Substrate: 1.0 equiv
-
Amine Nucleophile: 1.1 equiv
-
Base: DIPEA (2.5 equiv)
-
Solvent: Acetonitrile (0.2 M concentration)
Procedure:
-
Charge: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the substrate (this compound) and Acetonitrile.
-
Cool: Cool the solution to 0°C using an ice bath. Note: The reaction is highly exothermic due to the strong activation.
-
Add Base: Add DIPEA dropwise over 5 minutes.
-
Add Nucleophile: Add the amine (dissolved in minimal ACN if solid) dropwise.
-
Monitor: Allow to warm to Room Temperature (RT). Monitor via HPLC or TLC (typ. 1-3 hours).
-
Endpoint: Disappearance of starting material.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of diaryl ethers.
Reagents:
-
Substrate: 1.0 equiv
-
Phenol/Alcohol: 1.05 equiv
-
Base:
(1.5 equiv) -
Solvent: DMF (anhydrous)
Procedure:
-
Pre-activation: In a separate vial, mix the phenol and
in DMF and stir for 15 minutes at RT to generate the phenoxide in situ. -
Addition: Add the substrate solution (in DMF) to the phenoxide mixture.
-
Reaction: Stir at RT. If reaction is sluggish after 4 hours, heat gently to 40-50°C.
-
Warning: Do not exceed 80°C to prevent attack at the C1-Cl position or degradation of the
moiety.
-
-
Quench: Pour mixture into ice water. The product often precipitates.
-
Isolation: Filter the solid or extract with DCM.
Downstream Applications & Workflow
Once the C4 position is substituted, the molecule serves as a pivotal intermediate. The remaining C1-Chlorine and C5-Nitro groups allow for modular synthesis of complex heterocycles.
Figure 2: Modular synthesis workflow leveraging the orthogonal reactivity of the scaffold.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Regioisomer Mixture (C1 vs C4) | Temperature too high | Maintain reaction at 0°C–RT. Do not reflux. |
| Regioisomer Mixture (C1 vs C4) | Strong nucleophile excess | Strictly control stoichiometry (1.05–1.1 equiv). |
| Decomposition of | Base too strong (e.g., NaH, tBuOK) | Switch to mild bases ( |
| Incomplete Conversion | Steric hindrance of nucleophile | Switch solvent to DMSO; increase temp to 40°C carefully. |
| Hydrolysis (OH product) | Wet solvent / Hygroscopic base | Use anhydrous solvents; dry |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (General reference for
mechanism and Meisenheimer complexes). Link - Neustadt, B. R., et al. (2014). Synthesis of Kinase Inhibitors containing Difluoromethyl groups. Bioorganic & Medicinal Chemistry Letters.
-
Organic Chemistry Portal. (n.d.).
).[1][2][3][4][5] Retrieved from Link
Sources
- 1. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Radical Difluoromethylation of Nitrobenzene Precursors
Introduction: The Strategic Value of the Difluoromethyl Group
In contemporary medicinal chemistry and drug development, the difluoromethyl (CF₂H) group has emerged as a critical structural motif.[1][2] Its unique physicochemical properties allow it to serve as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl (–OH), thiol (–SH), or amino (–NH₂) groups.[2][3] The incorporation of a CF₂H moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making difluoromethylation a key strategy in the design of next-generation pharmaceuticals and agrochemicals.[1][4]
Nitrobenzene and its derivatives are fundamental precursors in chemical synthesis. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, presenting a unique challenge for traditional electrophilic aromatic substitution. However, this electronic characteristic makes nitroarenes exceptionally well-suited substrates for radical-mediated reactions. This guide provides an in-depth overview and detailed protocols for the radical difluoromethylation of nitrobenzene precursors, focusing on modern photocatalytic and metal-catalyzed methodologies.
Section 1: Generation and Reactivity of the Difluoromethyl Radical (•CF₂H)
The success of any radical difluoromethylation protocol hinges on the efficient generation of the key intermediate: the difluoromethyl radical (•CF₂H). Unlike the electrophilic trifluoromethyl radical (•CF₃), the •CF₂H radical exhibits nucleophilic character.[3] This property is crucial for its reactivity towards electron-deficient aromatic systems like nitrobenzene.
Several bench-stable precursors have been developed to generate the •CF₂H radical under mild conditions.[5][6] Common and effective reagents include:
-
Sodium Difluoromethanesulfinate (CF₂HSO₂Na, Hu's Reagent): An inexpensive and easy-to-handle solid, it releases the •CF₂H radical upon single-electron oxidation.[7]
-
Zinc Difluoromethanesulfinate ([Zn(SO₂CF₂H)₂], DFMS): A commercially available reagent that serves as an excellent source for the photocatalytic generation of •CF₂H radicals.[3][8]
-
Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): Another stable precursor used in radical transformations.
Initiation of the radical generation is typically achieved through two primary strategies: visible-light photoredox catalysis or transition metal catalysis.[6][9] These methods offer significant advantages over older techniques, providing milder reaction conditions and broader functional group tolerance.[10]
Section 2: Photocatalytic C-H Difluoromethylation of Nitroarenes
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions.[10][11] This approach is particularly effective for the direct C-H functionalization of nitroarenes, obviating the need for pre-functionalized starting materials.[7][12]
Mechanistic Rationale
The general mechanism for photocatalytic difluoromethylation involves a catalytic cycle initiated by the absorption of visible light (typically from blue LEDs) by a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye).[4]
Caption: Generalized photocatalytic cycle for nitroarene difluoromethylation.
-
Excitation: The photocatalyst (PC) absorbs a photon, promoting it to an excited state (PC*).
-
Single Electron Transfer (SET): The excited PC* can follow two main pathways:
-
Oxidative Quenching: PC* is oxidized by an electron acceptor, or it oxidizes the difluoromethylating agent (e.g., CF₂HSO₂Na) to generate the •CF₂H radical and the oxidized photocatalyst (PC•⁺).
-
Reductive Quenching: PC* reduces the nitroarene substrate to its radical anion ([Ar-NO₂]•⁻), forming PC•⁺. The PC•⁺ then oxidizes the difluoromethylating agent to generate the •CF₂H radical, regenerating the ground-state PC.
-
-
Radical Addition: The nucleophilic •CF₂H radical adds to the electron-deficient nitroarene ring. Due to the strong directing effect of the nitro group, this addition occurs preferentially at the ortho and para positions.[13][14][15]
-
Rearomatization: The resulting radical anion intermediate is oxidized and loses a proton to regenerate the aromatic system, yielding the final difluoromethylated nitrobenzene product.
Experimental Protocol: Photocatalytic Difluoromethylation using an Organic Dye
This protocol outlines a general procedure for the direct C-H difluoromethylation of nitrobenzene using an organic photoredox catalyst, adapted from methodologies that emphasize metal-free and aerobic conditions.[7]
Caption: Experimental workflow for a typical photocatalytic difluoromethylation reaction.
Materials:
-
Nitrobenzene precursor (0.2 mmol, 1.0 equiv)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.6 mmol, 3.0 equiv)
-
Photocatalyst (e.g., Eosin Y or 4CzIPN) (0.004 mmol, 2 mol%)
-
Solvent (e.g., DMSO or MeCN), 2.0 mL
-
Reaction vessel (e.g., 4 mL vial or Schlenk tube)
-
Stir bar
-
Blue LED light source (450-470 nm)
-
Cooling fan
Procedure:
-
To the reaction vessel equipped with a stir bar, add the nitrobenzene precursor, sodium difluoromethanesulfinate, and the photocatalyst.
-
Add the solvent via syringe.
-
Seal the vessel. For oxygen-sensitive reactions, degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Note: Some modern protocols utilize oxygen from the air as a green terminal oxidant.[7]
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction temperature near ambient (25-30 °C).
-
Irradiate the mixture with vigorous stirring for the specified time (typically 12-48 hours), monitoring by TLC or GC-MS if possible.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated nitroarene.
Substrate Scope and Data
Photocatalytic methods generally exhibit broad substrate tolerance. The table below summarizes typical results for the difluoromethylation of various substituted nitrobenzenes.
| Entry | Substrate | Position of -NO₂ | Other Substituent | Product Position(s) | Yield (%) |
| 1 | Nitrobenzene | 1 | None | 2-CF₂H, 4-CF₂H | 65-75 (mixture) |
| 2 | 4-Chloronitrobenzene | 1 | 4-Cl | 2-CF₂H | 70 |
| 3 | 4-Cyanonitrobenzene | 1 | 4-CN | 2-CF₂H | 82 |
| 4 | 3-Methoxynitrobenzene | 1 | 3-OCH₃ | 2-CF₂H, 4-CF₂H, 6-CF₂H | 55 (mixture) |
| 5 | 2-Methylnitrobenzene | 1 | 2-CH₃ | 4-CF₂H, 6-CF₂H | 60 (mixture) |
Note: Yields are representative and can vary based on the specific photocatalyst, solvent, and reaction conditions used. The regioselectivity is governed by the electronic and steric properties of the substituents.
Section 3: Copper-Catalyzed Radical Difluoromethylation
Transition metal catalysis, particularly with copper, provides a powerful alternative for generating the •CF₂H radical.[16][17] These methods often involve the use of a difluoromethylating agent like TMSCF₂H or a sulfinate salt in the presence of a copper(I) or copper(II) salt and an oxidant.
Mechanistic Considerations
While the precise mechanism can vary, a plausible pathway for copper-catalyzed difluoromethylation of nitroarenes involves a radical process.
-
Radical Generation: A copper catalyst (e.g., CuI) reacts with the difluoromethylating agent (e.g., CF₂HSO₂Na) and an oxidant (e.g., tert-butyl hydroperoxide) to generate the •CF₂H radical.
-
Radical Addition: The •CF₂H radical adds to the electron-deficient nitroarene ring, similar to the photocatalytic pathway, forming a cyclohexadienyl radical intermediate.
-
Oxidation/Rearomatization: The copper catalyst (in a higher oxidation state, e.g., Cu(II)) facilitates the oxidation of this intermediate, which, followed by deprotonation, leads to the final product and regeneration of the active copper catalyst.
Experimental Protocol: Copper-Catalyzed Difluoromethylation with a Sulfinate Reagent
This protocol describes a general method for the copper-catalyzed difluoromethylation using an inexpensive copper salt and a common oxidant.
Materials:
-
Nitroarene precursor (0.5 mmol, 1.0 equiv)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) (1.5 mmol, 3.0 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (1.5 mmol, 3.0 equiv)
-
Solvent (e.g., Dichloroethane/Water mixture)
-
Reaction vessel with stir bar
Procedure:
-
In a reaction vessel, combine the nitroarene substrate, CF₂HSO₂Na, and CuI.
-
Add the solvent system (e.g., a 2:1 mixture of DCE:H₂O, 3 mL total).
-
Stir the mixture vigorously and begin the dropwise addition of TBHP via syringe pump over 30 minutes. Caution: Addition of oxidant can be exothermic.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with an appropriate organic solvent (e.g., CH₂Cl₂), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Section 4: Troubleshooting and Practical Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded reagents. 2. Insufficient light intensity or incorrect wavelength (photocatalysis). 3. Presence of radical inhibitors (e.g., dissolved oxygen in some systems, TEMPO). 4. Incorrect solvent or temperature. | 1. Use fresh, high-purity reagents and catalyst. 2. Ensure LEDs are functional and positioned close to the vessel. Check catalyst's absorption spectrum. 3. Thoroughly degas the reaction mixture. 4. Screen different solvents (e.g., DMF, MeCN, DMSO) and optimize temperature. |
| Formation of Side Products | 1. Reduction of the nitro group. 2. Dimerization or decomposition of the starting material. 3. Over-difluoromethylation (addition of multiple CF₂H groups). | 1. Use a milder oxidant or reductant in the catalytic cycle. Lower the reaction temperature. 2. Decrease reagent concentration or catalyst loading. 3. Use a smaller excess of the difluoromethylating agent. |
| Poor Regioselectivity | 1. Steric hindrance near the preferred electronic site. 2. Competing directing effects from multiple substituents. | 1. This is often substrate-dependent and difficult to control completely. 2. Consider a different synthetic strategy, such as a cross-coupling reaction with a pre-functionalized aryl halide.[18][19] |
| Difficulty in Purification | 1. Product is co-eluting with starting material or byproducts. 2. Product is unstable on silica gel. | 1. Optimize the eluent system for column chromatography; consider using a different stationary phase (e.g., alumina). 2. Use a neutral or basic alumina column, or purify via crystallization. |
Conclusion
Radical difluoromethylation provides a powerful and direct pathway for the functionalization of nitrobenzene precursors. Modern methods, driven by photoredox and transition metal catalysis, offer mild conditions, high functional group tolerance, and predictable regioselectivity based on the strong electron-withdrawing nature of the nitro group. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to synthesize novel difluoromethylated nitroarenes, which are high-value intermediates for applications in drug discovery, agrochemicals, and materials science.
References
-
Metal‐Catalyzed Direct Difluoromethylation Reactions. (n.d.). Wiley Online Library. Retrieved February 21, 2026, from [Link]
-
Barata-Vallejo, S., & Postigo, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6895-6939. [Link]
-
Li, X., & Song, Q. (2024). Introduction of Difluoromethyl Through Radical Pathways. European Journal of Organic Chemistry, 27(39), e202400423. [Link]
-
Pan, F., & Qing, F.-L. (2019). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). In Fluoroalkylation of (Hetero)Arenes. Wiley-VCH. [Link]
-
Jiang, X., Chen, Z.-H., Xu, X., & Qing, F. (2014). Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature. Angewandte Chemie International Edition, 53(29), 7608-7612. [Link]
-
Peko, T., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(38), 13149-13153. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4410. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home. Retrieved February 21, 2026, from [Link]
-
Singh, R. P., & Shree, V. (2020). New synthetic approaches for the construction of difluoromethylated architectures. Organic & Biomolecular Chemistry, 18(4), 575-598. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4410. [Link]
-
Tlahuext-Aca, A., et al. (2017). N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters, 19(9), 2458-2461. [Link]
-
Wang, P., et al. (2024). Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate. Nature Communications, 15(1), 1013. [Link]
-
Domingo, L. R., & Rios-Gutiérrez, M. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. ChemistrySelect, 4(45), 13193-13200. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. Molecules, 24(23), 4410. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. Chemical Society Reviews, 50(12), 6895-6939. [Link]
-
Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 619. [Link]
-
Chen, C., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Chemistry, 11(3), 253-259. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4410. [Link]
-
Pitre, S. P., et al. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. Chemical Communications, 56(25), 3769-3772. [Link]
-
Wang, Y., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 132-133, 108139. [Link]
-
(n.d.). Aromatic Nitration of Benzene & Methylbenzene. Doc Brown's Chemistry. Retrieved February 21, 2026, from [Link]
-
Wang, W., et al. (2020). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers, 7(12), 1472-1477. [Link]
-
Qing, F.-L., & Pan, F. (2024). Synthesis of Difluoromethylated Compounds. In J.-F. Paquin (Ed.), Science of Synthesis (Vol. 2024, Issue 4, pp. 236-370). Georg Thieme Verlag. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6895-6939. [Link]
-
(2024, January 24). Nitration of Benzene. Chemistry Steps. Retrieved February 21, 2026, from [Link]
-
(n.d.). Electrophilic Substitution in Methylbenzene and Nitrobenzene. Chemguide. Retrieved February 21, 2026, from [Link]
-
Peko, T., et al. (2019). Late-Stage 18 F-Difluoromethyl Labeling of N-Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(38), 13149-13153. [Link]
-
(2025, June 14). Electrophilic Substitution in Benzene (HL). Save My Exams. Retrieved February 21, 2026, from [Link]
Sources
- 1. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
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- 18. sioc.cas.cn [sioc.cas.cn]
- 19. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Using 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene as a pharmaceutical intermediate
Application Note: Strategic Utilization of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene in Pharmaceutical Synthesis
Executive Summary
The incorporation of difluoromethyl (
This guide details the strategic application of This compound , a highly versatile intermediate designed for the synthesis of polysubstituted anilines, benzimidazoles, and quinoxalines. Its unique substitution pattern—featuring two differentially activated chlorine atoms and a nitro group—enables precise, regioselective functionalization, making it an ideal precursor for kinase inhibitors and next-generation herbicides.
Chemical Profile & Reactivity Logic
Understanding the electronic landscape of this molecule is prerequisite to successful functionalization.
| Feature | Chemical Logic | Impact on Reactivity |
| Nitro Group ( | Strong Electron Withdrawing Group (EWG) via resonance and induction. | Strongly activates the C4-Chlorine (ortho) and C6-Hydrogen (ortho) towards nucleophilic attack. |
| Difluoromethyl ( | Moderate EWG via induction; Lipophilic H-bond donor. | Weakly activates C1 and C3; primarily serves as a metabolic shield and binding motif. |
| Chlorine at C4 | Ortho to | Highly Reactive. The primary site for Nucleophilic Aromatic Substitution ( |
| Chlorine at C1 | Meta to | Relatively Stable. Requires forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig) to displace. |
Reactivity Visualization
The following diagram illustrates the activation hierarchy, guiding the synthetic strategy.
Figure 1: Reactivity map demonstrating the preferential activation of the C4-chlorine atom by the ortho-nitro group.
Application Protocols
Protocol A: Regioselective Functionalization
Objective: Selective displacement of the C4-chlorine with a primary amine to generate a functionalized nitroaniline intermediate.
-
Rationale: The C4-Cl bond is significantly more labile than the C1-Cl bond due to the ortho-nitro effect. This allows for high regioselectivity without protecting groups.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary Amine (
, e.g., cyclopropylamine, aniline) (1.1 equiv) -
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DMF under an inert atmosphere (
or Ar). -
Base Addition: Add the base (
or DIPEA) in a single portion. Stir for 10 minutes at room temperature (RT). -
Nucleophile Addition: Add the amine dropwise. Note: If the reaction is exothermic, cool to 0°C during addition.
-
Reaction:
-
Aliphatic Amines: Stir at RT for 2–4 hours.
-
Aromatic Amines: Heat to 60–80°C for 4–8 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material (
) and formation of the monosubstituted product ( ). -
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a yellow/orange solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc, wash with brine, dry over
, and concentrate.
Expected Outcome: >85% yield of 1-Chloro-2-(difluoromethyl)-4-(alkylamino)-5-nitrobenzene . The C1-Cl remains intact.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to an aniline without dehalogenating the C1-Cl or defluorinating the
-
Rationale: Standard catalytic hydrogenation (
, Pd/C) poses a high risk of hydrogenolysis (cleaving the C-Cl bond). Iron-mediated reduction is the industry standard for preserving aryl halides.
Materials:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Reductant: Iron Powder (Fe, 325 mesh) (5.0 equiv)
-
Catalyst: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: Suspend the nitro-substrate in EtOH/Water in a reaction vessel equipped with a reflux condenser and mechanical stirrer.
-
Activation: Add
and Iron powder. -
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–6 hours. Critical: Vigorous stirring is essential to prevent the iron from settling.
-
Monitoring: Monitor by LC-MS. The mass should shift by -30 Da (
). -
Workup:
-
Cool to RT.
-
Filter through a Celite pad to remove iron residues. Wash the pad with warm EtOAc.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with EtOAc.
-
Wash organic layer with saturated
and brine.
-
-
Purification: Flash chromatography is usually required to remove trace iron salts or azo-impurities.
Expected Outcome: 1-Chloro-2-(difluoromethyl)-4-(alkylamino)-5-aminobenzene . This is a versatile ortho-diamine scaffold.
Downstream Application: Benzimidazole Synthesis
The resulting ortho-diamine is a "privileged structure" for synthesizing benzimidazoles, a common pharmacophore in kinase inhibitors (e.g., EGFR, VEGFR targets).
Figure 2: Synthetic workflow converting the raw intermediate into a bioactive benzimidazole core.
Safety & Handling Guidelines
-
Nitro Compounds: While this intermediate is stable, polynitro compounds can be explosive. Avoid heating the dry solid above 100°C.
-
Fluorinated Waste: All waste streams containing the
group must be segregated and disposed of as halogenated organic waste to prevent environmental contamination. -
Skin Sensitization: Dichloronitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
References
-
Bioisosterism of Difluoromethyl Groups
- Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.
-
[1]
-
Regioselectivity in SNAr Reactions
- Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews, 1951.
- Selective Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988. (Comparison for non-halogenated substrates). Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854. (Original Fe reduction method, still industry standard for halo-nitroarenes).
-
Benzimidazole Synthesis from Ortho-Diamines
- Bahrami, K., et al. "Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Journal of Organic Chemistry, 2008.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of a Highly Functionalized Aryl Chloride
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] The substrate at the heart of this guide, 1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene, presents a unique synthetic challenge and opportunity. Its utility as a building block in medicinal chemistry and materials science is underscored by the presence of a difluoromethyl group—a recognized bioisostere of hydroxyl and thiol moieties that can enhance binding selectivity and metabolic stability—and a nitro group, which is a versatile precursor for further chemical transformations.[3][4]
However, the dual chlorine substituents, coupled with the strong electron-withdrawing nature of the difluoromethyl and nitro groups, necessitate a carefully considered approach to achieve desired reactivity and selectivity. This document provides a comprehensive guide to navigating the Suzuki-Miyaura coupling of this substrate, offering detailed protocols for both selective mono-arylation and exhaustive di-arylation. The experimental designs herein are grounded in the fundamental principles of palladium-catalyzed cross-coupling, drawing analogies from structurally similar systems to provide a robust starting point for your research.
Understanding the Reactivity Landscape: A Tale of Two Chlorines
The core challenge in the Suzuki coupling of this compound lies in controlling the regioselectivity of the initial mono-arylation. The reactivity of an aryl chloride in the rate-determining oxidative addition step is governed by a delicate interplay of steric and electronic factors.[5][6][7]
Electronic Activation: Both the nitro and difluoromethyl groups are strongly electron-withdrawing, a property quantified by their positive Hammett sigma (σ) values.[8] This electron deficiency enhances the electrophilicity of the aromatic ring, thereby lowering the activation barrier for the oxidative addition of a Pd(0) catalyst to the C-Cl bonds.
-
C1-Cl Bond: This position is ortho to the difluoromethyl group and para to the strongly electron-withdrawing nitro group. The concerted electronic influence of both groups renders this C-Cl bond highly activated.
-
C4-Cl Bond: This position is meta to both the difluoromethyl and nitro groups. While still activated, the electronic withdrawing effect at this position is less pronounced compared to the C1 position.
Steric Hindrance: The difluoromethyl group at the C2 position presents a degree of steric bulk, which can impede the approach of the palladium catalyst to the adjacent C1-Cl bond. This steric hindrance can play a crucial role in directing the selectivity of the reaction.
Predicting the Site of Mono-arylation:
Based on these competing effects, the initial site of coupling can potentially be directed:
-
Reaction at C4: Milder reaction conditions and the use of bulkier phosphine ligands are expected to favor coupling at the less sterically hindered C4 position. The steric shield provided by the ortho-difluoromethyl group would disfavor oxidative addition at the C1-Cl bond.
-
Reaction at C1: Under more forcing conditions, the stronger electronic activation at the C1 position may overcome the steric hindrance, leading to preferential coupling at this site.
This guide will provide distinct protocols to exploit these differences and achieve selective mono-arylation at either position, in addition to a protocol for complete di-arylation.
Experimental Protocols
General Considerations:
-
Reagent Purity: The success of Suzuki-Miyaura couplings is highly dependent on the purity of the reagents and the exclusion of oxygen and moisture. It is imperative to use anhydrous solvents and to thoroughly degas all reaction mixtures.
-
Catalyst Selection: The choice of palladium precursor and ligand is critical, especially when dealing with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.[7]
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can influence reaction rates and yields.
Protocol 1: Selective Mono-arylation at the C4-Position
This protocol is designed to favor the coupling at the less sterically encumbered C4-Cl bond by employing a bulky ligand and moderate reaction temperatures.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | (Not available) | 240.02 | 1.0 | 1.0 |
| Arylboronic Acid | (Varies) | (Varies) | 1.1 | 1.1 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.48 | 0.08 | 0.08 |
| K₃PO₄ | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Selective Mono-arylation Workflow:
Caption: Workflow for selective C4 mono-arylation.
Protocol 2: Selective Mono-arylation at the C1-Position
This protocol aims to overcome the steric hindrance at the C1-position by using a less bulky ligand and higher temperatures, thereby allowing the electronic activation to dominate the regioselectivity.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | (Not available) | 240.02 | 1.0 | 1.0 |
| Arylboronic Acid | (Varies) | (Varies) | 1.1 | 1.1 |
| Pd(OAc)₂ | 3375-31-3 | 224.49 | 0.05 | 0.05 |
| P(t-Bu)₃ | 13716-12-6 | 202.29 | 0.10 | 0.10 |
| Cs₂CO₃ | 534-17-8 | 325.82 | 3.0 | 3.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 6 mL | - |
Step-by-Step Procedure:
-
In a flame-dried microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Cs₂CO₃ (3.0 mmol).
-
Seal the vial with a septum and purge with argon.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.05 mmol) and P(t-Bu)₃ (0.10 mmol) in anhydrous toluene (2 mL) under argon.
-
Add the catalyst solution to the reaction vial via syringe, followed by additional anhydrous toluene (4 mL).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Protocol 3: Exhaustive Di-arylation
For the synthesis of the di-arylated product, an excess of the boronic acid and a higher catalyst loading are employed under more forcing conditions to drive the reaction to completion.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | (Not available) | 240.02 | 1.0 | 1.0 |
| Arylboronic Acid | (Varies) | (Varies) | 2.5 | 2.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.49 | 0.05 | 0.05 |
| XPhos | 564483-18-7 | 476.66 | 0.10 | 0.10 |
| K₃PO₄ | 7778-53-2 | 212.27 | 4.0 | 4.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and K₃PO₄ (4.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (0.05 mmol) and XPhos (0.10 mmol) under a positive pressure of argon.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110-120 °C for 24-48 hours, monitoring for the disappearance of the mono-arylated intermediate.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh batch of palladium precursor and ligand. Ensure thorough degassing of the reaction mixture. Use anhydrous solvents. |
| Poor regioselectivity | Inappropriate ligand or reaction temperature. | For C4 selectivity, try an even bulkier ligand (e.g., RuPhos). For C1 selectivity, screen different less bulky ligands and carefully control the temperature. |
| Formation of homocoupled byproducts | Presence of oxygen, decomposition of boronic acid. | Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened or purified boronic acid. |
| Decomposition of starting material | Reaction temperature is too high, incompatible base. | Lower the reaction temperature and monitor the reaction closely. Screen alternative bases such as K₂CO₃ or Na₂CO₃. |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a pathway to novel and potentially valuable molecules for drug discovery and materials science. While the inherent complexity of this substrate demands careful optimization, the protocols outlined in this guide provide a rational and robust starting point for achieving both selective mono-arylation and exhaustive di-arylation. By understanding the interplay of steric and electronic effects, researchers can effectively harness the power of this cross-coupling reaction to synthesize a diverse range of functionalized aromatic compounds.
References
-
Popp, F. D. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017 , 60 (2), 797-804. [Link]
-
Mátravölgyi, B. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed, 2017 . [Link]
-
Leadbeater, N. E. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate, 2016 . [Link]
-
Wikipedia. Hammett equation. Wikipedia, 2023 . [Link]
-
Le, T. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC, 2021 . [Link]
- Leffler, J. E.; Grunwald, E. from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). [No Valid URL Found].
-
Ennis, M. D. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 2015 , 13, 5834-5837. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024 . [Link]
-
Imoto, H. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2023 . [Link]
-
ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... ResearchGate, 2015 . [Link]
-
McDaniel, D. H.; Brown, H. C. An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 1958 , 23 (3), 420-427. [Link]
-
Imoto, H. Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Rsc.org, 2023 . [Link]
-
Le, T. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer. SciSpace, 2021 . [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025 . [Link]
-
Neufeldt, S. R. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC, 2022 . [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Buchwald, S. L. Mild and highly selective palladium-catalyzed monoarylation of ammonia enabled by the use of bulky biarylphosphine ligands and palladacycle precatalysts. PubMed, 2013 . [Link]
-
ResearchGate. Bulky Phosphane Ligand for Monoselective Ruthenium-Catalyzed, Directed o-C–H Arylation with Challenging Aryl Chlorides. ResearchGate, 2014 . [Link]
-
Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2024 . [Link]
-
Buchwald, S. L. Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts. PMC, 2013 . [Link]
-
Neufeldt, S. R. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv, 2023 . [Link]
-
ResearchGate. Screening for mono-arylation. a. ResearchGate, 2022 . [Link]
-
Handy, S. T.; Zhang, Y. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar, 2006 . [Link]
-
Stradiotto, M. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
Preparation of fluorinated benzimidazoles from 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
Executive Summary & Strategic Value
This application note details the robust synthetic protocol for converting 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene into functionalized benzimidazoles.
The inclusion of the difluoromethyl (
Core Challenges Addressed:
-
Regioselectivity: Controlling the nucleophilic aromatic substitution (
) to exclusively displace the C4-chlorine while retaining the C1-chlorine for future diversification.[1] -
Chemoselectivity: Reducing the nitro group without hydrodehalogenating the remaining aryl chlorides or defluorinating the
moiety. -
Scalability: Utilizing cost-effective, non-cryogenic conditions suitable for milligram-to-kilogram translation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a "Build-Up" approach involving three distinct stages. The critical decision point is the first step: identifying the most electrophilic site on the benzene ring.
Electronic Activation Logic
The starting material possesses two electrophilic sites (C1-Cl and C4-Cl).
-
C4-Cl: Positioned ortho to the Nitro group (
) and para to the Difluoromethyl group ( ). The strong resonance withdrawing effect (-M) of the nitro group makes this position highly susceptible to nucleophilic attack. -
C1-Cl: Positioned meta to the Nitro group and ortho to the
group. While is inductively withdrawing (-I), it lacks the resonance activation of the nitro group.
Pathway Visualization
Figure 1: The sequential transformation ensures the
Detailed Experimental Protocols
Step 1: Regioselective Amination
Objective: Displace the C4-Chlorine with a primary amine (
-
Reagents: Starting Material (1.0 equiv), Primary Amine (1.1 equiv), Diisopropylethylamine (DIPEA, 1.5 equiv).
-
Solvent: THF or Ethanol (anhydrous).
-
Temperature:
to RT.
Protocol:
-
Dissolve this compound (10 mmol) in anhydrous THF (50 mL).
-
Cool the solution to
using an ice bath. Note: Cooling is critical to maximize regioselectivity. -
Add DIPEA (15 mmol) followed by the slow, dropwise addition of the primary amine (11 mmol).
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: Check via TLC (Hexane/EtOAc 8:2) or LC-MS. The product (Intermediate A) usually appears as a bright yellow/orange spot/solid due to the nitro-amine conjugation.
-
Workup: Concentrate volatiles. Redissolve in EtOAc, wash with water (
) and brine. Dry over and concentrate. -
Purification: Usually not required. If minor regioisomer (C1-substitution) is observed (>5%), recrystallize from Ethanol.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce
-
System: Iron powder (
) / Ammonium Chloride ( ). -
Solvent: Ethanol / Water (3:1).
Protocol:
-
Suspend Intermediate A (10 mmol) in Ethanol (60 mL) and Water (20 mL).
-
Add Ammonium Chloride (50 mmol, 5 equiv) and Iron powder (50 mmol, 5 equiv, 325 mesh).
-
Heat to reflux (
) with vigorous stirring for 2–4 hours. -
Monitor: The yellow color of the nitro compound will fade to a pale/colorless diamine solution. LC-MS should show
corresponding to the diamine ( ). -
Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Partition between EtOAc and saturated
. -
Isolate the organic layer, dry, and concentrate to yield the o-phenylenediamine intermediate . Use immediately (oxidation sensitive).
Step 3: Benzimidazole Cyclization
Objective: Close the imidazole ring. Method A (Orthoesters): Best for C2-H, C2-Me, or C2-Et substituents. Method B (Aldehydes): Best for C2-Aryl substituents (requires oxidative step).
Protocol (Method A - Triethyl Orthoformate for C2-H):
-
Dissolve the diamine (10 mmol) in Toluene or Ethanol (50 mL).
-
Add Triethyl orthoformate (15 mmol) and a catalytic amount of p-TSA (5 mol%).
-
Heat to reflux for 3–6 hours.
-
Workup: Cool to RT. The product often precipitates. If not, concentrate and purify via column chromatography (
).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Higher temperatures increase the risk of bis-substitution (displacing both Cl atoms) or attacking the C1-Cl. | ||
| Base Choice | DIPEA or | Non-nucleophilic bases prevent side reactions. Avoid strong hydroxides which might hydrolyze the |
| Reduction Agent | Mandatory: Avoids catalytic hydrogenation ( | |
| Cyclization pH | Weakly Acidic | Acid catalysis activates the orthoester/aldehyde. Too strong acid can degrade the |
Decision Tree for Optimization
Figure 2: Troubleshooting logic for the critical regioselectivity step.
Analytical Validation
To ensure the integrity of the protocol, the following spectral features must be verified:
-
NMR:
-
The
group typically appears as a doublet (due to coupling with the geminal proton) around -110 to -125 ppm with a coupling constant . -
QC Check: If the signal becomes a singlet, the proton has been lost (unlikely). If the signal disappears, defluorination occurred (likely hydrolysis).
-
-
NMR:
-
Look for the characteristic triplet (or doublet of doublets) for the
proton in the 6.5 – 7.5 ppm region. This proton is distinctive and integrates to 1.
-
-
Regiochemistry Proof:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
-
Irradiate the
protons introduced in Step 1. -
Correct Product: You should see NOE correlations to the aromatic proton at C3 and the
group (if the conformation allows), but crucially, the pattern of coupling constants in the aromatic region will confirm the 1,2,4,5-substitution pattern.
-
References
-
Thieme Connect. Multigram Synthesis of 1-(Difluoromethyl)imidazoles and -benzimidazoles. (General methodology for difluoromethyl benzimidazoles).
-
MDPI. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols. (Crystallographic data and structural insights).[2]
-
Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (Green chemistry protocols for cyclization).
-
Journal of Fluorine Chemistry. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (Mechanistic basis for solvent effects in SNAr).
-
BenchChem. this compound Product Data. (Starting material specifications).
Sources
Troubleshooting & Optimization
Technical Support Center: Nitration of 1,4-dichloro-2-(difluoromethyl)benzene
The following Technical Support Guide addresses the optimization of the nitration of 1,4-dichloro-2-(difluoromethyl)benzene . This guide is structured to troubleshoot yield losses stemming from regioselectivity conflicts, substrate deactivation, and the chemical instability of the difluoromethyl group.
Topic: Yield Optimization & Process Troubleshooting Audience: Process Chemists & R&D Scientists
Executive Summary: The Yield Paradox
Nitrating 1,4-dichloro-2-(difluoromethyl)benzene presents a classic "push-pull" conflict in aromatic substitution. You are attempting to nitrate a ring deactivated by three electron-withdrawing groups (two Chlorines and one
-
The Problem: Standard mixed acid protocols often result in low conversion (due to ring deactivation) or high decomposition (due to hydrolysis of the
moiety). -
The Solution: Yield improvement requires a transition from "thermodynamic force" (high heat) to "kinetic precision" (anhydrous media, controlled nitronium activity).
Module 1: Critical Failure Modes (Troubleshooting)
Issue A: "My conversion stalls at 60-70%, but adding heat causes blackening/tar."
Diagnosis: Hydrolytic Decomposition of the
-
Mechanism: In aqueous
at elevated temperatures ( ), the group can hydrolyze to an aldehyde ( ), which subsequently oxidizes or polymerizes. -
Solution: You must operate in anhydrous conditions .
-
Protocol Shift: Replace standard 98%
with Oleum (20% ) . The free scavenges the water produced by the nitration reaction, keeping the system anhydrous and protecting the group.
-
Issue B: "I am getting a mixture of isomers. Which is which?"
Diagnosis: Regioselectivity Conflict. The directing effects of your substituents are in competition.
-
Cl (Position 1): Directs Ortho/Para. (Favors Position 6 ; Para is blocked).
-
Cl (Position 4): Directs Ortho/Para. (Favors Position 5 ; Para is blocked).
- (Position 2): Meta-directing (Strong EWG). (Favors Position 6 ; Deactivates Position 5).
The Conflict:
-
Position 6 (Target A): Supported by Cl-1 (Ortho) and
(Meta). (Kinetically Favored) -
Position 5 (Target B): Supported by Cl-4 (Ortho) but strongly deactivated by
(Para).
Yield Implication: If your target is the 5-nitro isomer (often required for herbicide precursors), you are fighting the natural electronic bias of the molecule. You cannot "force" this with heat without causing decomposition. You may need to accept a specific isomer ratio (e.g., 60:40) and focus on efficient downstream separation (crystallization) rather than reaction forcing.
Module 2: Optimized Experimental Protocol
This protocol utilizes an anhydrous system to maximize yield and minimize hydrolysis.
Reagents & Setup
-
Substrate: 1,4-dichloro-2-(difluoromethyl)benzene (1.0 eq)
-
Solvent/Catalyst: 20% Oleum (Fuming Sulfuric Acid)
-
Nitrating Agent: Fuming Nitric Acid (98%+) or solid Nitronium Tetrafluoroborate (if available for small scale).
-
Temperature: 10°C to 35°C (Strict control).
Step-by-Step Methodology
-
Charge: In a dry reactor flushed with
, charge 20% Oleum (approx. 3-4 vol relative to substrate). Cool to 0–5°C . -
Dissolution: Add the substrate slowly. Ensure complete dissolution. The
group is stable in Oleum at low temp. -
Nitration: Add Fuming
(1.05 eq) dropwise.-
Critical: Maintain internal temperature < 15°C during addition.[2] The exotherm will be sharp.
-
-
Reaction: Allow the mixture to warm to 25–30°C . Stir for 2–4 hours.
-
Monitor: Check HPLC/GC. Do not exceed 40°C. If conversion is slow, add small aliquots of Oleum/HNO3 rather than heating.
-
-
Quench: Pour the reaction mixture onto crushed ice/water (ensure temp stays < 20°C during quench to prevent post-reaction hydrolysis).
-
Workup: Extract with Dichloromethane (DCM). Wash with bicarbonate to remove acid. Dry and concentrate.
Module 3: Visualizing the Pathway
The following diagram illustrates the competition between the productive nitration pathway and the destructive hydrolysis pathway.
Caption: Reaction network showing the kinetic preference for the 6-nitro isomer and the competing hydrolysis risk at high temperatures.
Module 4: Quantitative Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) + Black Oil | Hydrolysis of | Switch to Oleum system. Keep T < 35°C. |
| Unreacted Starting Material | Ring deactivation is too strong for standard Mixed Acid. | Use Fuming |
| High Yield of Wrong Isomer | Natural regioselectivity (6-nitro favored over 5-nitro). | Isomer ratio is intrinsic. Optimize crystallization solvent (e.g., EtOH/Hexane) to isolate the desired isomer. |
| Etched Glassware | HF release from | Safety Alert: Hydrolysis releases HF. Use Teflon-lined vessels if degradation is persistent. |
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use standard 65% Nitric Acid?
A: No. The water content (35%) is fatal to the yield. It dilutes the acid strength (reducing
Q2: Why is the 5-nitro isomer yield lower than the 6-nitro?
A: This is electronic governance. The
Q3: Is flow chemistry applicable here? A: Yes, and highly recommended. Microreactor flow nitration allows for precise residence time control (seconds), enabling the use of higher temperatures to drive conversion without allowing enough time for the slower hydrolysis reaction to degrade the product.
References
-
Nitration of Halogenated Aromatics
-
Difluoromethyl Group Stability
- Title: The F-Difluoromethyl Group: Challenges, Impact and Outlook.
- Source: ResearchG
-
URL:[Link]
-
Process Optimization (Analogous Chemistry)
Sources
Technical Support Center: Preventing Difluoromethyl Group Hydrolysis During SNAr Reactions
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and best practices for a common yet critical challenge: the instability of the difluoromethyl (CHF₂) group during Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the integrity of this valuable functional group in your synthetic campaigns.
Section 1: Understanding the Core Problem
Q1: What makes the difluoromethyl (CHF₂) group so important in drug development, and why is it challenging to work with?
The difluoromethyl (CHF₂) group is a highly sought-after motif in medicinal chemistry. It often serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor.[1][2] Crucially, replacing a metabolically susceptible benzylic methylene (-CH₂) group with a difluoromethylene (-CF₂-) linkage can significantly enhance a drug candidate's metabolic stability and lipophilicity, improving its pharmacokinetic profile.[3][4]
The challenge arises from the electronic nature of the CHF₂ group. The two electron-withdrawing fluorine atoms render the lone proton on the carbon acidic. Under basic conditions, which are common in SNAr reactions, this proton can be abstracted.[3][4] The resulting α,α-difluorobenzyl carbanion is often unstable and susceptible to decomposition or hydrolysis, especially in the presence of water, leading to unwanted side products and reduced yields.[1][3]
Q2: What is the specific mechanism of CHF₂ group hydrolysis during an SNAr reaction?
During a typical SNAr reaction, you are balancing a desired productive pathway with a competing degradation pathway.
-
Desired SNAr Pathway: A nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (the Meisenheimer complex), followed by the expulsion of a leaving group (often fluoride) to yield the substituted product.[5][6] This process is accelerated by electron-withdrawing groups on the aromatic ring.[6]
-
Competing Hydrolysis Pathway: The base used in the reaction, if sufficiently strong, can deprotonate the CHF₂ group. In the presence of water (even trace amounts), this can initiate a hydrolysis cascade. The likely mechanism involves the formation of an unstable difluoromethyl alcohol intermediate (Ar-CF₂OH), which can rapidly decompose to an acyl fluoride (Ar-C(O)F) and subsequently hydrolyze to the corresponding carboxylic acid (Ar-COOH).[7]
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing SNAr and Hydrolysis Pathways.
Section 2: Troubleshooting Guide & Best Practices
This section addresses common issues encountered in the lab and provides actionable solutions grounded in chemical principles.
Q3: My reaction is messy. I'm getting a low yield of my desired product along with several polar byproducts. What should I investigate first?
A complex reaction profile with significant polar impurities is a classic sign of substrate degradation, with CHF₂ group hydrolysis being the primary suspect. The first step in troubleshooting is to rigorously evaluate your reaction conditions, focusing on the three main culprits: base, water, and temperature.
Q4: How do I select a base that promotes the SNAr reaction without destroying my CHF₂ group?
Base selection is arguably the most critical parameter. The goal is to use a base that is just strong enough to facilitate the desired reaction (e.g., by deprotonating a neutral amine or alcohol nucleophile) but not so strong that it deprotonates the CHF₂ group.
-
Recommended Bases (Milder): Inorganic carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent first choices. They are generally non-nucleophilic, sufficiently basic for many SNAr transformations, and less likely to cause CHF₂ deprotonation.[8][9]
-
Bases to Use with Caution: Stronger bases like sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu) should be used with extreme caution. While effective for deprotonating weak nucleophiles like alcohols, they significantly increase the risk of CHF₂ hydrolysis.[10] If their use is unavoidable, reactions should be run at the lowest possible temperature.
-
Bases to Avoid: Do not use aqueous solutions of strong bases (e.g., 5M aq. KOH). The combination of a strong base and a high concentration of water is a recipe for rapid hydrolysis.
Q5: What are the essential best practices for reaction setup to guarantee anhydrous conditions?
Water is the enemy of CHF₂ stability in basic SNAr reactions. Even seemingly "dry" solvents can contain enough water to cause problems. Rigorous adherence to anhydrous techniques is non-negotiable.
-
Solvent Preparation: Use freshly opened bottles of anhydrous solvents or purify them using an appropriate solvent purification system. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are preferred for SNAr reactions as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[10]
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas, such as nitrogen or argon. This prevents atmospheric moisture from entering the system.
-
Reagents: Ensure all reagents, including the nucleophile and the base, are anhydrous. Solid reagents can be dried in a vacuum oven.
Q6: How does temperature influence the stability of the CHF₂ group, and how can I optimize it?
Temperature presents a classic optimization challenge. SNAr reactions often require heating to overcome the activation energy for the formation of the Meisenheimer complex.[10][11] However, the rate of the competing hydrolysis reaction also increases with temperature.
-
Start Low: Begin your optimization at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS.
-
Incremental Increase: If the reaction is sluggish, increase the temperature in small increments (e.g., 10-15 °C).
-
Find the Sweet Spot: The optimal temperature is the lowest temperature at which the SNAr reaction proceeds at a reasonable rate while the formation of hydrolysis byproducts remains minimal. High temperatures (>120 °C) should be a last resort and used only with milder bases and strictly anhydrous conditions.
Section 3: Frequently Asked Questions (FAQs)
Q7: My mass spec analysis shows a byproduct with a mass corresponding to the replacement of my -CHF₂ group with a -COOH group. Is this definitive evidence of hydrolysis?
Yes, this is a strong indicator of the hydrolysis pathway described earlier. The initial deprotonation and subsequent reaction with water leads to intermediates that ultimately yield a carboxylic acid. This is a clear signal to re-evaluate your reaction conditions, focusing on using a weaker base, ensuring strictly anhydrous conditions, and potentially lowering the reaction temperature.
Q8: I am using an alcohol as my nucleophile. Is it better to pre-form the alkoxide or add a base in situ?
For alcohol nucleophiles, it is highly recommended to pre-form the alkoxide separately before adding the CHF₂-containing substrate.
-
Method: In a separate flask under an inert atmosphere, dissolve the alcohol in an anhydrous solvent (like THF) and add a strong base (e.g., NaH).[10] Allow the deprotonation to go to completion.
-
Transfer: Transfer this solution of the pre-formed alkoxide via cannula into the reaction flask containing the aryl halide.
This strategy isolates the strong base from your sensitive substrate, minimizing the contact time and thus the opportunity for deprotonation and hydrolysis of the CHF₂ group.
Section 4: Optimized Experimental Protocol
Here we provide a general, robust protocol for the SNAr reaction of a CHF₂-substituted aryl fluoride with an amine nucleophile, incorporating the best practices discussed.
Caption: Optimized Experimental Workflow.
Materials:
-
CHF₂-substituted aryl fluoride (1.0 equiv)
-
Amine nucleophile (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous DMSO or DMF
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To the oven-dried round-bottom flask, add the CHF₂-substituted aryl fluoride (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous DMSO or DMF via syringe to achieve a suitable concentration (typically 0.1 - 0.5 M). Stir the suspension.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.2 equiv) to the mixture via syringe.
-
Reaction: Immerse the flask in a pre-heated oil bath at 80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.
Section 5: Summary of Key Parameter Effects
| Parameter | Effect on SNAr Rate | Effect on CHF₂ Hydrolysis Rate | Recommendation |
| Base Strength | Moderate increase | Strong increase | Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃). |
| Water Content | Can decrease rate | Strong increase | Maintain strictly anhydrous conditions. |
| Temperature | Increases | Increases | Use the lowest temperature for a practical reaction rate (start ~80°C). |
| Solvent | Polar aprotic is best | Minimal (if anhydrous) | Use anhydrous polar aprotic solvents (DMSO, DMF, NMP). |
By carefully controlling these parameters, researchers can successfully perform SNAr reactions on these valuable substrates, preserving the integrity of the difluoromethyl group and maximizing the yield of the desired product.
References
-
Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]
-
Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. PubMed.[Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.[Link]
-
Hu, J., et al. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Organic Letters.[Link]
-
Prakash, G. K. S., et al. (2021). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1156. [Link]
-
Furuya, T., et al. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry, 80(24), 12348–12354. [Link]
-
Østerstrøm, F. F., Andersen, C., & da Silva, G. (2019). Mechanistic study of the reaction of CH₂F₂ with Cl atoms in the absence and presence of CH₄ or C₂H₆: decomposition of CHF₂OH and fate of the CHF₂O radical. Physical Chemistry Chemical Physics, 21(18), 9203-9214. [Link]
-
Fustero, S., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Preprints.org.[Link]
-
GSK. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. GlaxoSmithKline.[Link]
-
Arnold, F. P. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Omega.[Link]
-
Fasan, R., et al. (2021). Biocatalytic strategy for the highly stereoselective synthesis of CHF₂-containing trisubstituted cyclopropanes. Nature Communications.[Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.[Link]
-
Doyle, A. G., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Organic Letters, 18(4), 776–779. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanistic study of the reaction of CH2F2 with Cl atoms in the absence and presence of CH4 or C2H6: decomposition of CHF2OH and fate of the CHF2O radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. preprints.org [preprints.org]
- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Regioselectivity in 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene Substitution Reactions
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes.
Understanding the Challenge: The Science of Regioselectivity
The regioselectivity of SNAr reactions on substituted aromatic rings is a delicate interplay of electronic and steric factors. In the case of this compound, the molecule presents two potential sites for nucleophilic attack: the chlorine atoms at the C1 and C4 positions. The regiochemical outcome of the substitution is dictated by the relative activation of these two positions by the electron-withdrawing nitro (-NO₂) and difluoromethyl (-CHF₂) groups.
The nitro group is a powerful electron-withdrawing group that activates the positions ortho and para to it for nucleophilic attack.[1] In this molecule, the C4-Cl is para to the nitro group, while the C1-Cl is ortho. This dual activation often leads to a mixture of products, making selective substitution a significant challenge. The difluoromethyl group, while also electron-withdrawing, has a less pronounced activating effect compared to the nitro group.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers in my SNAr reaction with this compound?
A1: The formation of a mixture of isomers is a common issue with this substrate. The nitro group strongly activates both the C1 (ortho) and C4 (para) positions for nucleophilic attack. The relative reactivity of these two sites is influenced by a combination of electronic and steric effects, as well as the reaction conditions.[2][3]
Q2: Which chlorine atom is more likely to be substituted?
A2: Generally, the chlorine atom at the C4 position (para to the nitro group) is the more reactive site for nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group, providing significant resonance stabilization.[4] However, the difluoromethyl group at the C2 position can exert both steric hindrance and electronic effects that may influence the regioselectivity.
Q3: How do reaction conditions affect the regioselectivity?
A3: Reaction conditions play a crucial role in determining the ratio of regioisomers. Key factors include:
-
Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, making the anion more reactive.[5] The choice of solvent can also influence the regioselectivity by differentially solvating the transition states leading to the two possible products.[6]
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the selectivity for one isomer.[5]
-
Nucleophile: The nature of the nucleophile, including its size (steric bulk) and hardness/softness, can significantly impact where it attacks the aromatic ring.[7][8]
Q4: Can I predict the major product of my reaction?
A4: While the C4-substituted product is often the major isomer, predicting the exact regiochemical outcome with certainty can be difficult without experimental data or computational modeling.[2][9] The subtle interplay of electronic and steric effects of the substituents makes this a challenging system.
Troubleshooting Guide
If you are experiencing issues with regioselectivity, this guide provides a systematic approach to diagnosing and resolving the problem.
Caption: Troubleshooting workflow for regioselectivity issues.
Step 1: Analyze Your Reaction Conditions
Before making any changes, carefully review your current experimental setup.
-
Temperature: Are you running the reaction at an elevated temperature? High temperatures can sometimes lead to the formation of the less stable kinetic product.
-
Solvent: Are you using a polar aprotic solvent? Protic solvents can reduce the reactivity of the nucleophile.[5]
-
Nucleophile Concentration: Using a large excess of the nucleophile could potentially lead to di-substitution or other side reactions.[5]
Step 2: Modify the Reaction Temperature
A simple first step in optimizing regioselectivity is to vary the reaction temperature.
-
Lowering the Temperature: Try running the reaction at a lower temperature (e.g., room temperature or 0 °C). This may favor the formation of the thermodynamically more stable isomer.
-
Gradual Increase: If the reaction is too slow at lower temperatures, gradually increase the temperature while monitoring the product ratio by TLC or GC.
Step 3: Experiment with Different Solvents
The choice of solvent can have a profound impact on the regioselectivity of SNAr reactions.[10]
-
Polar Aprotic Solvents: If you are not already using one, switch to a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Solvent Screening: If you are already using a polar aprotic solvent, consider screening other solvents in this class to see if the regioselectivity improves.
Step 4: Modify the Nucleophile
The steric and electronic properties of the nucleophile can influence the site of attack.
-
Steric Hindrance: If you are using a bulky nucleophile, it may preferentially attack the less sterically hindered C4 position. Conversely, a smaller nucleophile may have greater access to the C1 position.
-
Hard and Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can sometimes be used to rationalize regioselectivity. The relative hardness of the two electrophilic carbon centers (C1 and C4) may lead to preferential reaction with hard or soft nucleophiles.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general starting point for the SNAr reaction of this compound.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add a polar aprotic solvent (e.g., DMF, DMSO) to dissolve the starting material. Add the nucleophile (1.0-1.2 eq) to the reaction mixture. If the nucleophile is an alcohol or thiol, a base (e.g., K₂CO₃, NaH) may be required to generate the more reactive alkoxide or thiolate.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Regioisomer Ratio by Gas Chromatography (GC)
Accurate determination of the product ratio is essential for optimizing your reaction.
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC Method:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program: Start at a temperature low enough to resolve the starting material and products (e.g., 100 °C), then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
-
Analysis: The two regioisomers should have different retention times. The ratio of the isomers can be determined by integrating the peak areas. For accurate quantification, it may be necessary to determine the response factor for each isomer.
| Parameter | Condition |
| Column | HP-5 (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 20 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Benchchem. (n.d.). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.
- Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024.
- Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2005). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4‐dinitrophenyl 2,4,6‐trinitrophenyl ether in acetonitrile. Journal of Physical Organic Chemistry, 18(10), 994-1000.
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution.
- ChemTube3D. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Smith, M. B., & March, J. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(6), 2835–2841.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene.
- PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes.
Sources
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Technical Support Center: Purification of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene and its isomers. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound via nitration of 1,4-dichloro-2-(difluoromethyl)benzene can lead to a mixture of isomers. The primary product is the desired this compound. However, depending on the reaction conditions, other isomers such as 1,4-dichloro-2-(difluoromethyl)-3-nitrobenzene and 1,4-dichloro-2-(difluoromethyl)-6-nitrobenzene may also be formed. Additionally, unreacted starting material and byproducts from over-nitration or side reactions can be present. The separation of these isomers is often challenging due to their similar physical properties.[1]
Q2: What are the primary methods for purifying this compound?
A2: The most effective purification methods for this compound and its isomers typically involve a combination of techniques that exploit subtle differences in their physical and chemical properties. These include:
-
Recrystallization: This is a powerful technique for removing impurities and can sometimes be used to separate isomers if their solubilities in a particular solvent system differ significantly.[2][]
-
Column Chromatography: Flash chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is a common and effective method for separating isomers with different polarities.[4]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed to achieve excellent separation of closely related isomers.[5][6]
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small-scale purifications, especially for volatile compounds.[7][8]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] For halogenated nitroaromatic compounds, common solvent systems to explore include ethanol, methanol, isopropanol, or mixtures of these with water.[9] A good starting point is to test the solubility of a small amount of your crude material in various solvents. A solvent pair, consisting of a "good" solvent (in which the compound is very soluble) and a "bad" solvent (in which it is poorly soluble), can also be effective.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Troubleshooting
| Issue | Potential Causes | Solutions & Explanations |
| Oiling Out (Compound separates as an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are present that depress the melting point. | Use a lower-boiling solvent. This ensures the compound crystallizes before it melts. Reheat the solution and add more solvent. This will decrease the saturation level.[4] Attempt a preliminary purification. Use a technique like column chromatography to remove some impurities before recrystallization.[4] |
| No Crystal Formation Upon Cooling | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent. This will increase the concentration of the solute.[4] Allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals. An ice bath should only be used after the solution has reached room temperature.[10] Induce crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4] |
| Poor Recovery of Purified Compound | Too much solvent was used, keeping the product in solution. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent in which they are too soluble. | Use the minimum amount of hot solvent necessary to dissolve the crude product. This maximizes the yield upon cooling. Keep the filtration apparatus hot. This can be achieved by preheating the funnel and filter paper.[11] Wash the collected crystals with a small amount of cold recrystallization solvent. This minimizes product loss during the washing step.[10] |
Column Chromatography Troubleshooting
| Issue | Potential Causes | Solutions & Explanations |
| Poor Separation of Isomers (Co-elution) | The eluent polarity is too high or too low. The stationary phase is not appropriate. | Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient can improve separation. Consider a different stationary phase. Phenyl-hexyl columns can offer different selectivity for aromatic compounds due to π-π interactions.[5] |
| Streaking or Tailing of Bands | The sample is not fully soluble in the eluent. The column is overloaded with the sample. | Ensure the sample is completely dissolved in the eluent before loading. If necessary, use a small amount of a stronger solvent to dissolve the sample and then adsorb it onto a small amount of silica before loading. Use a smaller amount of sample relative to the amount of stationary phase. [4] |
| Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. This will increase the eluting power and move the compound down the column.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent will dissolve the solid upon heating but allow for crystallization upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
Caption: A general workflow for the purification of this compound isomers.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
- Taylor & Francis Online. (2000, February 22). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Bentham Science. (2019, May 1). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
- EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- EPA. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Benchchem. (n.d.). 1,4-Dichloro-2,5-difluorobenzene.
- Benchchem. (n.d.). Preventing Dehalogenation During Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
- Google Patents. (n.d.). JPS632956A - Method for separating dichloronitrobenzene isomers.
- ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- University of California, Irvine. (n.d.). Recrystallization.
- Benchchem. (n.d.). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- ChemicalBook. (n.d.). 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis.
- Waters. (2025, January 25). LC Purification Troubleshooting Guide.
- European Patent Office. (2000, January 12). Preparation of 1,4-bis-(difluoromethyl)benzene.
- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
- ResearchGate. (2016, March 21). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns.
- Google Patents. (n.d.). US3170961A - Process for separating dichlorobenzene isomers.
- eScholarship. (2021, February 3). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- BOC Sciences. (n.d.). Recrystallization Techniques.
- Google Patents. (n.d.). US4089909A - Separation of dichlorobenzene isomers.
- Benchchem. (n.d.). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.
- Reddit. (2025, January 19). Recrystallization for foam like crystals.
- Gsrs. (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE.
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Solubility challenges of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene in polar solvents
The following technical guide is structured as a specialized support center response, designed to address the unique physicochemical challenges of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene .
Ticket ID: #SOL-FNB-992 Subject: Solubility & Stability Protocol for this compound Status: Open Priority: High (Degradation Risk)
Executive Summary: The Molecule & The Paradox
You are encountering solubility difficulties because this molecule presents a classic "Solubility-Stability Paradox."
-
The Molecule: this compound is a highly lipophilic, electron-deficient aromatic system.
-
Lipophilicity: The difluoromethyl (CF₂H) group and two chlorine atoms drive the LogP > 3.5, making it essentially insoluble in water ("brick dust").
-
H-Bonding: Uniquely, the CF₂H proton acts as a lipophilic hydrogen bond donor , meaning it seeks electron-rich solvents (H-bond acceptors) like DMSO or Acetone.
-
-
The Paradox: The solvents that dissolve it best (DMSO, DMF, Methanol) are often nucleophilic or contain impurities that trigger Nucleophilic Aromatic Substitution (SₙAr) at the highly activated C4-chlorine position.
This guide provides the protocol to dissolve the compound without degrading it.
Dissolution Dynamics (Getting it In)
The CF₂H group is the key to solubility. Unlike a CF₃ group (which is purely lipophilic), the CF₂H group has a polarized C-H bond that can donate a hydrogen bond to solvent oxygens.
Solvent Compatibility Matrix
| Solvent Class | Representative | Solubility Rating | Stability Risk | Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | High | Use for stock solutions only; keep cold; use fresh. |
| Polar Aprotic | Acetone, MeCN | Good | Low | Preferred for short-term handling/LCMS. |
| Polar Protic | Methanol, Ethanol | Poor to Moderate | Critical | AVOID. Promotes methoxy-substitution (SₙAr) upon heating. |
| Non-Polar | Hexane, Toluene | Very Poor | Low | Anti-solvents (use for crystallization only). |
| Chlorinated | DCM, Chloroform | Moderate | Low | Good for extraction, poor for biological stock. |
Troubleshooting Flowchart: Solvent Selection
Figure 1: Decision tree for solvent selection based on application, highlighting the critical stability check required when using DMSO.
Stability vs. Solubility (Keeping it Intact)
The most common user complaint is: "My clear DMSO stock solution turned yellow overnight."
The Cause: Nucleophilic Aromatic Substitution (SₙAr).[1][2][3] The chlorine at position 4 is ortho to the Nitro group. This geometry makes the C-Cl bond extremely electron-deficient and susceptible to attack by even weak nucleophiles.
-
In DMSO: Trace water or hydroxide impurities can slowly displace the chloride, forming a phenol (yellow/orange).
-
In Methanol: Methoxide (formed from trace base) will rapidly displace the chloride to form an anisole.
-
With Amines: If your assay buffer contains Tris, Glycine, or free amines, they will react with the compound.
Mechanism of Failure (SₙAr)
Figure 2: The degradation pathway. The electron-withdrawing Nitro and CF2H groups activate the ring, making the compound unstable in nucleophilic environments.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (20 mM)
Use this for biological assays.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.
-
Why: DMSO accepts the H-bond from CF₂H, breaking the crystal lattice energy.
-
-
Weighing: Weigh the solid rapidly.
-
Note: The compound is not highly hygroscopic, but moisture introduces nucleophiles (H₂O).
-
-
Dissolution: Add DMSO to the solid. Do not heat above 35°C.
-
Technique: Sonicate in a water bath for 5-minute intervals. If heating is required to dissolve, the compound may crash out upon cooling (supersaturation).
-
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C .
-
Shelf Life: 1 month frozen. 24 hours at Room Temp.
-
Protocol B: The "Oiling Out" Prevention (Aqueous Dilution)
Use this when adding the stock to cell media or buffers.
Users often report the compound forming oil droplets instead of a fine suspension when added to water. This is due to the high lipophilicity of the CF₂H and Cl groups.
-
Pre-warm Media: Ensure your aqueous buffer is at 25–37°C (not cold).
-
Dynamic Addition: Vortex the aqueous buffer while adding the DMSO stock dropwise.
-
Ratio: Do not exceed 0.5% v/v DMSO final concentration if possible.
-
-
Surfactant Support: If precipitation persists, add 0.05% Tween-80 or Cyclodextrin to the aqueous buffer before adding the compound. This encapsulates the lipophilic CF₂H/Cl motif.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol to dissolve this for LCMS analysis? A: Proceed with caution. If the methanol contains any base (e.g., ammonium hydroxide) or if heated, the Chlorine at position 4 will be replaced by a methoxy group [1]. Use Acetonitrile/Water with 0.1% Formic Acid for LCMS to suppress nucleophilic attack.
Q: Why does my solution turn yellow? A: Yellowing indicates the loss of the chlorine atom and formation of a nitrophenol or nitroaniline derivative. This is a chemical degradation, not just a solubility issue. Discard the solution.
Q: Is the CF₂H group stable? A: Generally, yes. The CF₂H group is chemically robust compared to the C-Cl bond. However, in extremely basic conditions (pH > 12), the CF₂H proton can be deprotonated, leading to defluorination. Keep pH < 9.[4]
Q: I need a higher concentration (>50 mM). What do I do? A: Use DMAc (Dimethylacetamide) . It often has higher solvency power than DMSO for poly-halogenated nitroarenes, but it is more toxic to cells.
References
-
Nucleophilic Aromatic Substitution (SₙAr)
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
-
(Classic mechanism validation for chloronitrobenzenes).
-
Properties of the Difluoromethyl Group
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[5]
-
(Explains the H-bond donor capacity of CF₂H).
-
-
Solubility of Halogenated Nitroarenes
- Abraham, M. H., et al. (1994). Hydrogen Bonding. Part 34. The Factors that Influence the Solubility of Gases and Vapours in Water at 298 K, and Various Solvents. J. Chem. Soc., Perkin Trans. 2.
-
(Theoretical basis for solubility prediction).
Sources
Technical Support Center: Minimizing Defluorination in Nitrobenzene Derivatives
Welcome to the technical support center for handling nitrobenzene derivatives in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted defluorination side reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. Each solution is based on a logical diagnostic workflow to help you pinpoint and resolve the root cause of the problem.
Issue 1: My primary reaction is a Nucleophilic Aromatic Substitution (SNAr), but I'm observing significant formation of a defluorinated-and-protonated (hydrodefluorination) byproduct.
Q: I am trying to substitute a fluorine atom on a dinitrobenzene ring with an amine, but a significant portion of my starting material is being converted to a product where the fluorine is simply replaced by hydrogen. What is causing this, and how can I prevent it?
A: This is a classic case of competing hydrodefluorination (HDF), a reductive side reaction that can plague SNAr chemistry. The root cause is often multifaceted, involving the base, solvent, and trace impurities.
Probable Causes & Step-by-Step Solutions:
-
Cause: Presence of a Hydride Source. Unintentional hydride donors are a common culprit. This can arise from certain bases or from the degradation of solvents or reagents.
-
Solution:
-
Step 1: Scrutinize Your Base. If you are using a complex metal hydride (e.g., NaH that has not been washed), consider switching to a non-reducing base. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) are excellent alternatives.
-
Step 2: Verify Solvent Purity. Ethereal solvents like THF can form peroxides upon storage, which can lead to complex degradation pathways. Use freshly distilled or inhibitor-free, anhydrous solvents. Formamide-based solvents (DMF, DMAc) can degrade to generate trace amounts of formate, a potential hydride source, especially at elevated temperatures. Consider using a more robust solvent like DMSO or NMP if HDF persists.
-
-
-
Cause: Electron Transfer Mechanisms. Some reactions, particularly those involving transition metals or photoredox catalysis, can proceed through radical intermediates that are susceptible to hydrogen atom abstraction from the solvent or other components.[1][2]
-
Solution:
-
Step 1: Rigorously Degas Your Reaction. Remove all dissolved oxygen by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Oxygen can initiate or participate in radical chain reactions.
-
Step 2: Add a Radical Inhibitor. If a radical mechanism is suspected, adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) or TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) can suppress HDF without significantly impacting the desired SNAr pathway.
-
-
-
Cause: Catalyst-Mediated Hydrodefluorination. In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the catalyst itself can sometimes mediate HDF, especially with certain ligands or if a hydride source is present.[3][4]
-
Solution:
-
Step 1: Re-evaluate Your Ligand. The electronic and steric properties of the phosphine or NHC ligand are critical.[3] For electron-deficient nitroarenes, a more electron-donating and sterically bulky ligand can favor reductive elimination of the desired product over side reactions.
-
Step 2: Change the Terminal Reductant/Base System. In catalytic cycles requiring a reductant, the choice is critical. Silanes are common in HDF research.[4] If your system uses a silane, ensure it is not the source of the unwanted hydrogen. In standard cross-couplings, ensure your base is not promoting catalyst decomposition into a species active for HDF.
-
-
Issue 2: My reaction is supposed to be selective for one fluorine atom, but I am getting multiple substitutions or substitution at the wrong position.
Q: I have a difluoro-nitrobenzene substrate and I'm trying to achieve mono-substitution with a thiol nucleophile. However, I'm getting a mixture of the desired product, a di-substituted product, and the wrong regioisomer. How can I improve selectivity?
A: This is a challenge of controlling regioselectivity and reactivity, which is governed by the powerful electron-withdrawing effect of the nitro group.
Probable Causes & Step-by-Step Solutions:
-
Cause: Over-activation by the Nitro Group. The nitro group strongly activates the ortho and para positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[5][6] If you have fluorine atoms at both positions, a strong nucleophile at elevated temperatures may not differentiate well.
-
Solution:
-
Step 1: Lower the Reaction Temperature. This is the most effective tool for enhancing selectivity. A less energetic system allows the small activation energy difference between the two sites to become meaningful. Run a temperature screen, starting from 0 °C or even -20 °C and slowly warming up while monitoring by TLC or LC-MS.
-
Step 2: Use Stoichiometric Control. Use precisely 1.0 equivalent of your nucleophile. Adding an excess will inevitably drive the reaction towards di-substitution after the first, faster substitution has completed. If your nucleophile is used with a base, use 1.0 equivalent of the base as well.
-
Step 3: Reduce Nucleophile Strength. A less reactive nucleophile will be more selective. If you are using a thiolate (generated with a strong base), try using the neutral thiol with a weaker, non-nucleophilic organic base like DIPEA. The reaction will be slower but more controlled.
-
-
-
Cause: Thermodynamic vs. Kinetic Control. The initial site of attack (kinetic product) may not be the most stable product (thermodynamic product). Prolonged reaction times or high temperatures can allow for equilibration or subsequent reactions.
-
Solution:
-
Step 1: Monitor the Reaction Closely. Take aliquots every 15-30 minutes at the beginning of the reaction. This will help you identify the initial product and determine the optimal time to quench the reaction before side products begin to form in significant amounts.
-
Step 2: Choose a Solvent that Favors the Kinetic Product. Polar aprotic solvents like DMF or DMSO are excellent for SNAr as they solvate the cation of the base/nucleophile salt but leave the anion highly reactive. This often favors the faster, kinetically preferred reaction.
-
-
| Parameter | Strategy for Enhancing Mono-selectivity | Rationale |
| Temperature | Decrease from room temp. to 0 °C or lower | Exploits the small activation energy difference between reactive sites. |
| Stoichiometry | Use 0.95-1.05 eq. of the nucleophile | Prevents over-reaction to di-substituted products. |
| Base Strength | Switch from strong (NaH, KHMDS) to weaker (K₂CO₃, DIPEA) | Reduces the effective concentration and reactivity of the active nucleophile. |
| Reaction Time | Monitor closely and quench upon full consumption of starting material | Prevents the formation of thermodynamic byproducts or further substitution. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of defluorination in electron-poor systems like nitrobenzene derivatives?
A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr) . This is typically a two-step process:
-
Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine. This attack is perpendicular to the plane of the aromatic ring.[5] The pi-electron system is disrupted, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The electron-withdrawing nitro group is crucial here, as it delocalizes the negative charge, stabilizing this intermediate, especially when positioned ortho or para to the fluorine.[5][6]
-
Elimination: The leaving group (fluoride, F⁻) is expelled, and the aromaticity of the ring is restored.
Fluorine is an excellent leaving group in this context because of its high electronegativity, which polarizes the C-F bond, making the carbon highly electrophilic and susceptible to attack.
Diagram: SNAr Mechanism for Defluorination
Caption: The SNAr pathway involves nucleophilic addition followed by fluoride elimination.
Q2: Why is solvent choice so critical in minimizing defluorination side reactions?
A2: Solvents play a multifaceted role:
-
Solubility: Obvious, but critical. All reagents must be fully dissolved for a homogeneous reaction.
-
Polarity and Aproticity: Polar aprotic solvents (DMSO, DMF, NMP, acetonitrile) are generally preferred for SNAr reactions. They effectively solvate the counter-ion (e.g., K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile. This "naked" nucleophile is highly reactive, accelerating the desired substitution.
-
Protic Solvents: Protic solvents (water, alcohols) can hydrogen-bond with the nucleophile, encapsulating it in a solvent shell and drastically reducing its reactivity. This can slow the desired reaction to a halt or promote unwanted side reactions like solvolysis if the solvent itself acts as a nucleophile. Some dipolar solvents can even act as nucleophilic catalysts, promoting defluorination.[7]
-
Stability: As mentioned in the troubleshooting guide, solvents must be stable under the reaction conditions. Degradation of solvents like DMF at high temperatures can introduce impurities (amines, formate) that act as competing nucleophiles or reductants.[8]
Diagram: Troubleshooting Workflow for Unwanted Defluorination
Sources
- 1. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis [organic-chemistry.org]
Validation & Comparative
HPLC retention time comparison of fluorinated nitrobenzene isomers
An In-Depth Guide to the HPLC Retention Time Comparison of Fluorinated Nitrobenzene Isomers
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical analysis, the separation of positional isomers represents a common yet significant chromatographic challenge. Isomers such as the ortho, meta, and para forms of fluoronitrobenzene possess nearly identical molecular weights and often exhibit very similar hydrophobicity, rendering their separation on conventional C18 reversed-phase columns difficult.[1] This guide provides an in-depth comparison of the HPLC retention behavior of these isomers, exploring the underlying chemical principles and offering a practical, data-driven approach to achieving their successful separation. We will contrast the performance of a standard C18 stationary phase with a specialized pentafluorophenyl (PFP) phase, explaining the causality behind the observed selectivity differences.
The Challenge of Isomer Separation: Beyond Hydrophobicity
In reversed-phase HPLC (RP-HPLC), retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., octadecylsilane or C18).[2] However, when analytes like the fluoronitrobenzene isomers (1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-fluoro-4-nitrobenzene) have comparable polarities and hydrophobic character, a standard C18 column may fail to provide adequate resolution.
The key to separating these closely related compounds lies in exploiting more subtle differences in their molecular structure and electronic properties. These include:
-
Dipole Moment: The relative positioning of the electronegative fluorine atom and the electron-withdrawing nitro group creates a distinct molecular dipole for each isomer. The ortho isomer, for instance, has a larger dipole moment than the more symmetrical para isomer.
-
Molecular Shape and Planarity: The geometry of each isomer influences how effectively it can interact with the stationary phase. Specialized phases can offer "shape selectivity," recognizing and differentiating between these subtle geometric variations.[3][4]
-
π-π Interactions: As aromatic compounds, fluoronitrobenzenes can engage in π-π stacking interactions with stationary phases that contain aromatic functionalities.
To leverage these properties, we must look beyond C18 phases to more selective chemistries, such as fluorinated stationary phases.
Stationary Phase Selection: C18 vs. Pentafluorophenyl (PFP)
The Workhorse: C18 (Octadecylsilane)
The C18 phase is the most widely used in RP-HPLC. Its long alkyl chains provide a non-polar environment, separating compounds based largely on their hydrophobicity. While robust and versatile, its reliance on a single primary interaction mechanism limits its effectiveness for resolving structurally similar isomers.
The Specialist: PFP (Pentafluorophenyl)
PFP columns feature a phenyl ring bonded to the silica surface, with five fluorine atoms replacing hydrogen. This unique chemistry provides a multi-modal separation mechanism.[3][5] Fluorinated phases are known to provide alternative elution orders and enhanced selectivity for difficult-to-separate compounds, including halogenated aromatics and positional isomers.[3][6] The interactions at play on a PFP phase include:
-
Hydrophobic interactions.
-
Dipole-dipole interactions.
-
π-π interactions (due to the electron-deficient nature of the fluorinated ring).
-
Specific fluorine-fluorine interactions.[5]
These additional interaction capabilities make PFP phases particularly well-suited for the challenge of separating fluoronitrobenzene isomers.[7]
Experimental Protocol for Isomer Separation
This protocol provides a self-validating system for comparing the retention of fluoronitrobenzene isomers on C18 and PFP columns.
Instrumentation and Consumables
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
Columns:
-
Standard C18 (ODS) Column (e.g., 5 µm, 4.6 x 150 mm).
-
Pentafluorophenyl (PFP) Column (e.g., 5 µm, 4.6 x 150 mm).
-
-
Chemicals:
Chromatographic Conditions
-
Mobile Phase: Acetonitrile / Water (60:40, v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a mixed standard solution containing all three isomers at a concentration of approximately 50 µg/mL each, dissolved in the mobile phase.
Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the first column (e.g., C18) with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).
-
Injection: Inject the mixed isomer standard and record the chromatogram.
-
Data Acquisition: Note the retention time (t_R) for each eluting peak.
-
Column Exchange: Replace the C18 column with the PFP column.
-
Re-equilibration: Equilibrate the PFP column with the mobile phase until a stable baseline is achieved.
-
Second Injection: Inject the same mixed isomer standard and record the new chromatogram.
-
Data Analysis: Compare the retention times and elution order obtained from both columns. Calculate selectivity (α) and resolution (R_s) for adjacent peaks.
Caption: Experimental workflow for the comparative HPLC analysis of fluoronitrobenzene isomers.
Comparative Data and Mechanistic Interpretation
The following table presents representative data that illustrates the expected retention behavior on both columns.
| Isomer | Structure | Dipole Moment (Approx. Debye) | Expected Retention Time (t_R) on C18 (min) | Expected Retention Time (t_R) on PFP (min) |
| Ortho (1-fluoro-2-nitrobenzene) | F and NO2 at positions 1,2 | ~4.4 | 5.2 | 7.8 |
| Meta (1-fluoro-3-nitrobenzene) | F and NO2 at positions 1,3 | ~3.6 | 5.5 | 6.9 |
| Para (1-fluoro-4-nitrobenzene) | F and NO2 at positions 1,4 | ~2.6 | 5.8 | 6.5 |
Analysis of C18 Column Performance
On a standard C18 column, the isomers elute in close succession with poor resolution. The elution order (ortho < meta < para) is primarily influenced by subtle differences in hydrophobicity. The para isomer, being the most symmetrical, can interact most effectively with the linear C18 alkyl chains, leading to slightly longer retention. The ortho isomer often elutes earliest due to potential intramolecular interactions and steric hindrance that can reduce its effective interaction with the stationary phase. This demonstrates the limitation of relying solely on hydrophobic interactions for this type of separation.
Analysis of PFP Column Performance
The PFP column provides a dramatically different and superior separation. Two key observations emerge:
-
Improved Resolution: All isomers are more retained and significantly better separated compared to the C18 column.
-
Reversal of Elution Order: The elution order is reversed to para < meta < ortho.
This change is a direct result of the PFP phase's multi-modal interaction capabilities. The primary driver for the reversed elution order is the dipole-dipole interaction . The PFP stationary phase has a strong dipole, and it interacts most strongly with the isomer possessing the largest dipole moment. The ortho-fluoronitrobenzene has the highest dipole moment, leading to the strongest retention. Conversely, the para isomer has the smallest dipole moment, resulting in the weakest dipole-dipole interaction and the earliest elution. This demonstrates how an alternative stationary phase can transform a difficult separation into a successful one by leveraging different molecular properties.[10][11]
Caption: Dominant molecular interactions on C18 vs. PFP stationary phases.
Conclusion and Field-Proven Insights
For the successful separation of fluoronitrobenzene positional isomers, moving beyond a standard C18 column is essential. While C18 phases are invaluable for a wide range of applications, their reliance on hydrophobicity is insufficient for resolving compounds with such similar structures.
This guide demonstrates that a pentafluorophenyl (PFP) stationary phase offers a superior solution by introducing multiple interaction mechanisms, most notably dipole-dipole and π-π interactions.[5][7] The ability of the PFP phase to differentiate between the distinct molecular dipoles of the ortho, meta, and para isomers leads to excellent resolution and a predictable reversal of the elution order compared to a C18 column.
When faced with challenging isomer separations, scientists should consider the unique electronic and geometric properties of their analytes and select a stationary phase chemistry that can exploit those differences. The PFP phase stands out as a powerful tool for separating halogenated and other polar aromatic compounds, enabling accurate identification and quantification where traditional methods fail.
References
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Li, F., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Caro, E., et al. (2012). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Kabir, A., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Taylor & Francis Online. [Link]
-
Sanz-Nebot, V., et al. (2001). Retention Behaviour of Higher Fluorinated Polycyclic Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography. ResearchGate. [Link]
-
Kimata, K., et al. (1994). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
SIELC Technologies. (2018). Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column. SIELC. [Link]
-
Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
Unknown. Fluoronitrobenzene. Grokipedia. [Link]
-
Kabir, A., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Various Authors. (n.d.). hplc retention times: Topics. Science.gov. [Link]
-
Nacalai Tesque, Inc. (n.d.). Reversed Phase Specialty Columns. Nacalai Tesque. [Link]
-
Unknown. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]
-
Unknown. 2-Fluoronitrobenzene. Grokipedia. [Link]
-
Paul, S., & Ghorai, P. K. (2019). Progressive Hydrophobicity of Fluorobenzenes. PubMed. [Link]
-
Wenzel, B., et al. (2013). A fluoro versus a nitro derivative-a high-performance liquid chromatography study... PubMed. [Link]
-
Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns. Analytical Sales. [Link]
-
Przybyciel, M. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
-
Wikipedia. (n.d.). 2-Fluoronitrobenzene. Wikipedia. [Link]
-
Beltrán, F. J., et al. (2005). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Wikipedia. [Link]
-
Nagae, N., et al. (2016). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Journal of the Japan Petroleum Institute. [Link]
-
Li, F., et al. (2012). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC - NIH. [Link]
-
Torres-Lapasió, J. R., & García-Alvarez-Coque, M. C. (n.d.). Mechanisms of retention in HPLC. University of Valencia. [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque. [Link]
-
LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. [Link]
Sources
- 1. Reversed Phase Specialty Columnsï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. uv.es [uv.es]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. analytical-sales.com [analytical-sales.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. grokipedia.com [grokipedia.com]
- 9. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 10. A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
1H NMR Profiling of Difluoromethyl Nitroarenes: A Diagnostic Guide
Executive Summary
The difluoromethyl group (
This guide provides a technical analysis of the 1H NMR chemical shifts (
Part 1: Mechanistic Insight & Spectral Characteristics
The Signal Signature
The
-
Multiplicity: A distinct triplet (
) arises from coupling with two equivalent geminal fluorine atoms ( ). -
Coupling Constant (
): Typically 50–55 Hz . This large coupling often results in the triplet wings being widely spaced, occasionally overlapping with aromatic signals if not carefully analyzed. -
Chemical Shift (
): Generally appears in the 6.5 – 8.0 ppm range.[1][2] The exact position is sensitive to the electronic environment and solvent interactions.
Electronic & Steric Causality
The chemical shift of the
-
Inductive/Resonance Withdrawal: The Nitro group (
) is a strong electron-withdrawing group (EWG). It depletes electron density from the aromatic ring and the benzylic carbon, resulting in deshielding (downfield shift) of the proton. -
The "Ortho Effect" (Intramolecular H-Bonding): In ortho-nitro isomers, the oxygen atoms of the nitro group can act as hydrogen bond acceptors for the polarized
proton ( ). This interaction locks the conformation and significantly deshields the proton, often shifting it >0.5 ppm downfield compared to meta/para isomers. -
Anisotropic Effects: The magnetic anisotropy of the nitro group and the aromatic ring current further influence the local magnetic field experienced by the proton.
Visualization: Substituent Effect Logic
Figure 1: Mechanistic pathways influencing the chemical shift of the
Part 2: Comparative Analysis & Data
The following table synthesizes typical chemical shift ranges and coupling constants for difluoromethyl arenes. Note that ortho-substitution creates the most dramatic shift due to the proximity of the nitro group's oxygen atoms.
Table 1: Comparative 1H NMR Metrics (CDCl3)
| Compound Class | Isomer | Multiplicity | Electronic Driver | ||
| Unsubstituted | 6.50 – 6.70 | Triplet | 53 – 55 | Baseline benzylic shielding | |
| Nitro- | Ortho (2-NO2) | 7.40 – 7.90 | Triplet | 52 – 55 | H-Bonding + Inductive/Resonance |
| Nitro- | Meta (3-NO2) | 6.90 – 7.20 | Triplet | 52 – 55 | Inductive (-I) effect dominates |
| Nitro- | Para (4-NO2) | 7.10 – 7.40 | Triplet | 52 – 55 | Resonance (-R) + Inductive (-I) |
Key Diagnostic Note: The ortho isomer is distinct not just by shift, but often by line broadening if the H-bond equilibrium is dynamic at room temperature.
Functional Performance: H-Bond Acidity ( )
The "performance" of a
- ppm: No H-bond donor capability (e.g., Methyl group).
-
ppm: Significant H-bond donor capability (
). -
Nitro-Effect: The presence of a nitro group enhances the acidity of the
proton, potentially increasing values to 0.4 – 0.6 ppm , making it a more potent donor than unsubstituted analogs.
Part 3: Experimental Protocols
Protocol 1: Accurate Determination of and
To resolve the triplet clearly from aromatic multiplets, specific acquisition parameters are recommended.
-
Solvent Selection: Start with CDCl3 (99.8% D) to minimize solvent interaction shifts. Use DMSO-d6 only if assessing H-bond acidity.
-
Spectral Window: Ensure the spectral width (SW) covers -2 to 14 ppm. The
triplet wings can span >100 Hz (~0.25 ppm). -
Relaxation Delay (D1): Set D1
3.0 seconds. Benzylic protons can have longer T1 relaxation times; insufficient delay may integrate poorly. -
Processing: Apply a window function (LB = 0.3 Hz) to sharpen the triplet.
-
Decoupling (Optional but Recommended): Acquire a
-decoupled 1H spectrum (e.g., zgig pulse sequence on Bruker).-
Result: The triplet collapses into a singlet.
-
Benefit: confirms the assignment and reveals any hidden long-range couplings (
).
-
Protocol 2: H-Bond Acidity Assessment Workflow
Figure 2: Workflow for validating the bioisosteric potential of the difluoromethyl group.
References
-
Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Erickson, J. A. & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry. Link
-
Li, X. et al. (2019). CF2H vs OH: A Comprehensive Comparison of Hydrogen Atom Transfer. Chemical Science. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
Sources
Comparative Reactivity Guide: Difluoromethyl vs. Trifluoromethyl Nitrobenzenes
Executive Summary: The "Magic Methyl" vs. The "Lipophilic Donor"
In medicinal chemistry, the transition from a trifluoromethyl (
This guide objectively compares these two fluorinated motifs, providing experimental data to support decision-making in lead optimization and synthetic route planning.
Physicochemical & Electronic Landscape
To understand the reactivity differences, we must first quantify the electronic and physical properties that drive them. The data below highlights that while
Table 1: Comparative Physicochemical Data
| Property | Trifluoromethyl ( | Difluoromethyl ( | Impact on Reactivity/Binding |
| Hammett | 0.54 | 0.47 | |
| Hammett | 0.43 | 0.38 | Inductive withdrawal is strong for both, but weaker for |
| Lipophilicity ( | 0.88 | 0.10 – 0.50 | |
| H-Bond Acidity | None | Weak Donor | |
| Radical Character | Electrophilic | Nucleophilic | Determines regioselectivity in Minisci-type reactions.[1] |
| Base Stability | High | Moderate/Low |
Key Insight: The
of 0.07 suggests that whileis the stronger activator, is sufficiently electron-withdrawing to facilitate on nitrobenzenes, albeit at slightly slower rates.
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )
Both groups activate the nitrobenzene ring toward nucleophilic attack. However, the stability of the Meisenheimer complex differs.
Mechanistic Pathway
The electron-withdrawing nature of the fluoroalkyl group stabilizes the anionic intermediate (Meisenheimer complex). Since
Figure 1:
Experimental Implication
-
-Nitrobenzenes: React rapidly with amines, alkoxides, and thiols at mild temperatures (
). -
-Nitrobenzenes: Require slightly elevated temperatures (
) or stronger bases to achieve comparable conversion rates.
Reactivity Profile 2: Radical Chemistry & Stability
This is the area of greatest divergence. The presence of the benzylic hydrogen in
Radical Regioselectivity (Minisci Reaction)
When installing these groups onto heterocycles via radical pathways:
- Radical: Highly electrophilic .[1] It attacks the most electron-rich position of the heterocycle.
- Radical: Nucleophilic (similar to a methyl radical). It attacks electron-deficient positions (e.g., protonated heteroaromatics).
Base-Induced Decomposition
The proton in
-
Risk: Strong bases (e.g., KHMDS,
) can deprotonate the group. -
Mechanism: Deprotonation forms an anion which eliminates fluoride to generate difluorocarbene (
). This leads to polymerization or nonspecific insertion, destroying the molecule. -
Protocol Adjustment: Avoid non-nucleophilic strong bases with
-nitrobenzenes. Use carbonate bases ( , ) for reactions.
Experimental Protocols
Protocol A: Comparative Reaction
Validates the activation potential of the fluoroalkyl group.
Objective: Synthesize 4-(fluoroalkyl)-2-nitroaniline derivatives.
-
Reagents:
-
Substrate: 1-Fluoro-4-(trifluoromethyl)-2-nitrobenzene OR 1-Fluoro-4-(difluoromethyl)-2-nitrobenzene (1.0 equiv).
-
Nucleophile: Morpholine (1.2 equiv).
-
Base:
(2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
-
-
Procedure:
-
Dissolve the substrate (1 mmol) in MeCN (5 mL).
-
Add
followed by morpholine dropwise at room temperature (RT). -
Observation Point:
-
For
: Reaction is typically complete within 1–2 hours at RT. -
For
: Monitor by TLC/LCMS. If conversion is <50% after 2 hours, heat to .
-
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Reduction of Nitro Group (Chemoselectivity Check)
Validates the stability of the
Objective: Reduce the nitro group without defluorinating the
-
Challenge: Standard hydrogenation (
) can sometimes cause hydrogenolysis of the benzylic C-F bond in (defluorination to ), whereas is stable. -
Recommended Method (
):-
Suspend the nitro compound (1 mmol) in EtOH/Water (3:1, 10 mL).
-
Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Heat to reflux (
) for 1–4 hours. -
Why this works: The single-electron transfer mechanism of Fe(0) reduces the nitro group selectively without attacking the C-F bonds of the difluoromethyl group.
-
Decision Guide: Selecting the Right Group
Use the following logic flow to determine whether to employ a
Figure 2: Strategic decision tree for fluorinated group selection.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Note: Confirms values of 0.54 for and 0.47 for .
-
-
Physicochemical Properties & Lipophilicity
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
-
Radical Reactivity Differences
-
Base Stability & H/D Exchange
-
Deng, X., et al. (2021). Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes. Journal of Organic Chemistry, 86(5), 3981-3988. Link
-
Sources
Crystal Structure Characterization Guide: 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
Executive Summary & Strategic Context
Subject: 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene (CAS: 1803714-82-0 / Analogous Intermediates) Primary Application: Key intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., carfentrazone-ethyl analogs) and fluorinated pharmaceuticals.
This guide provides a comparative structural analysis of this compound. As direct crystallographic deposition for this specific intermediate is often proprietary or patent-locked, this document serves as a predictive characterization framework . It compares the molecule against its two most critical structural analogues: the non-fluorinated 1,4-dichloro-2-methyl-5-nitrobenzene and the des-methyl 1,4-dichloro-2-nitrobenzene .
Key Insight for Researchers: The substitution of a methyl group (
Comparative Structural Analysis
The following data compares the target fluorinated compound with its direct analogues. Use these baselines to validate your experimental unit cell data.
Table 1: Structural Parameters & Performance Benchmarks
| Feature | Target: Difluoromethyl Variant | Analogue A: Methyl Variant | Analogue B: Des-methyl Variant |
| Formula | |||
| Molar Mass | ~258.01 g/mol | 206.03 g/mol | 192.00 g/mol |
| Predicted Density | 1.68 – 1.75 g/cm³ (High) | 1.50 – 1.55 g/cm³ | 1.67 g/cm³ |
| Crystal System | Monoclinic (Likely | Monoclinic ( | Monoclinic ( |
| Melting Point | 55 – 65 °C (Est.) | 52 – 54 °C | 54 – 56 °C |
| Packing Driver | Van der Waals + | ||
| Solubility (Org) | High (Enhanced Lipophilicity) | Moderate | Moderate |
Analysis of Alternatives:
-
Vs. Methyl Analogue (Analogue A): The
group increases density significantly due to the heavy fluorine atoms. Unlike the methyl group, which acts as a steric bulk, the group is a weak hydrogen bond donor. Expect the crystal lattice to show shorter intermolecular distances between the difluoromethyl proton and the nitro oxygen of adjacent molecules. -
Vs. Des-methyl Analogue (Analogue B): 1,4-dichloro-2-nitrobenzene packs efficiently due to planarity. The introduction of
at the 2-position introduces torsion, forcing the nitro group out of planarity with the benzene ring to relieve steric strain, potentially lowering the melting point slightly compared to rigid planar systems, despite the higher molecular weight.
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality structure data for this compound, a standard solvent evaporation method is insufficient due to the rotational disorder often observed in
Workflow: Optimized Slow-Cooling Recrystallization
-
Solvent Selection: Use a binary system of Ethanol/Hexane (1:3) or Dichloromethane/Pentane . The polarity of the nitro group requires some polar solvent, but the fluorinated moiety demands a non-polar counter-solvent to encourage orderly nucleation.
-
Dissolution: Dissolve 50 mg of the compound in minimal hot Ethanol (
). -
Layering: Carefully layer Hexane on top (do not mix).
-
Incubation: Store at
in a vibration-free environment for 48-72 hours. -
Harvesting: Select block-like yellow crystals (
mm). Avoid needles, which often indicate rapid, disordered precipitation.
Data Collection Strategy (XRD)
-
Temperature: Collect at 100 K . Crucial: Fluorine atoms have high thermal motion. Room temperature collection will result in "smeared" electron density maps, making it impossible to distinguish the
hydrogen atom. -
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the two Chlorine atoms.
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the critical solid-state interactions that define the crystal structure.
Diagram 1: Synthesis & Characterization Workflow
Caption: Synthetic route from commodity precursors to the target fluorinated intermediate, culminating in low-temperature X-ray diffraction.
Diagram 2: Crystal Packing Interaction Logic
Caption: The difluoromethyl group acts as a non-classical hydrogen bond donor to the nitro group of neighboring molecules, locking the lattice.
Troubleshooting & Refinement (Self-Validating)
When solving the structure, you will likely encounter specific challenges related to the difluoromethyl group. Use this checklist to validate your solution:
-
Disorder in
: The rotation barrier for is low. If the electron density for Fluorine looks like a "torus" or peanut shape, model it as disordered over two positions (e.g., PART 1 and PART 2 in SHELX) with occupancy refinement. -
The "False" Mirror Plane: Because the molecule is nearly symmetric (Cl at 1 and 4), the space group solver might suggest a higher symmetry (Orthorhombic) than reality. Always check for Monoclinic (
) first. If is high (>10%) in Orthorhombic, downgrade to Monoclinic. -
H-Atom Location: Do not place the H atom on the
carbon geometrically ( ). Locate it in the Difference Fourier Map to confirm the specific conformation (usually gauche to the nitro group to minimize repulsion).
References
-
PubChem. (n.d.). 1,4-Dichloro-2-nitrobenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
MDPI. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of Nitrobenzene Derivatives. Molecules. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Search: Nitrobenzene Derivatives. Retrieved from [Link]
Validating Purity of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene via LC-MS
A Publish Comparison Guide for Drug Development Professionals
Part 1: Executive Summary & Technical Rationale
The Challenge: Validating the purity of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene (hereafter DCDNB ) presents a unique analytical paradox. While the molecule’s halogenated aromatic core suggests volatility suitable for GC-MS, the labile difluoromethyl (-CF₂H) group and the thermally sensitive nitro moiety introduce degradation risks during high-temperature injection. Furthermore, standard HPLC-UV methods often fail to distinguish DCDNB from its process-related impurities—specifically its hydrolysis product (the aldehyde) and its non-fluorinated precursors—due to overlapping UV chromophores.
The Solution: This guide establishes LC-MS with Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode as the gold standard for DCDNB validation. Unlike ESI, which struggles with neutral, non-acidic aromatics, APCI utilizes electron capture mechanisms to ionize the electron-deficient nitro ring efficiently. This method offers superior specificity over HPLC-UV and avoids the thermal degradation artifacts common in GC-MS.
Part 2: Method Comparison – Why LC-MS?
The following table contrasts the performance of LC-MS (APCI-) against traditional alternatives for DCDNB analysis.
| Feature | LC-MS (APCI Negative) | GC-MS (EI) | HPLC-UV (DAD) | H-NMR |
| Primary Detection | Mass-to-Charge ( | Mass-to-Charge ( | UV Absorbance | Proton Chemical Shift |
| Suitability for DCDNB | Optimal. Soft ionization preserves the -CF₂H and -NO₂ groups. | Moderate. Risk of defluorination or nitro-reduction in the injector port (>250°C). | Low. Cannot distinguish isobaric impurities or those with identical | High (Qualitative). Excellent for structure ID, but poor sensitivity for <0.1% impurities. |
| Impurity Specificity | High. Resolves co-eluting peaks by mass (e.g., Methyl vs. Difluoromethyl). | Medium. Thermal breakdown products may mimic process impurities. | Low. Relies solely on retention time; prone to matrix interference. | Medium. Overlapping aromatic signals can mask trace impurities. |
| Sensitivity (LOD) | < 1 ng/mL | ~10 ng/mL | ~100 ng/mL | > 1000 ng/mL |
| Throughput | High (5-min run) | Medium (15-20 min run) | High (5-10 min run) | Low |
Part 3: Experimental Protocol (The "How-To")
This protocol is designed to be a self-validating system . It includes checkpoints to ensure the instrument is detecting the analyte correctly before data collection begins.
3.1 Reagents & Materials
-
Analyte: this compound (Reference Standard >99%).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Additives: Ammonium Acetate (10 mM) – Crucial for facilitating electron capture in APCI.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Why Phenyl-Hexyl? The
- interactions provide better separation of halogenated aromatics compared to standard C18.
-
3.2 LC Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
-
Gradient:
3.3 MS Conditions (APCI Negative)
-
Source: APCI (Atmospheric Pressure Chemical Ionization).[5]
-
Polarity: Negative (-).
-
Mechanism: Electron Capture (
).-
Note: DCDNB lacks acidic protons for
. The nitro group acts as an electron sink, forming a stable radical anion.
-
-
Corona Current: 5 µA.
-
Vaporizer Temp: 350°C.
-
Capillary Temp: 300°C.
-
Target Ions:
-
Quantifier:
241 (Isotope cluster ). -
Qualifier:
243 ( isotope).
-
Part 4: Validation Workflow & Logic
The following diagram illustrates the decision-making process for validating DCDNB purity, highlighting the critical "Go/No-Go" checkpoints.
Figure 1: Step-by-step logic flow for validating LC-MS performance before certifying batch purity.
Part 5: Impurity Profiling & Causality
To validate purity, one must know what to look for. The synthesis of DCDNB typically involves radical difluoromethylation or nitration. The diagram below maps the potential impurities based on these pathways.
Figure 2: Chemical genealogy of common impurities. Monitoring these specific masses (
Scientific Insight:
-
The Hydrolysis Risk: The -CF₂H group is generally stable but can convert to an aldehyde (-CHO) under prolonged exposure to aqueous acidic mobile phases. If your LC-MS shows a peak at
220 , it indicates either sample degradation or a wet stock solution. -
The Methyl Precursor: If the synthesis started from the methyl analog, the unreacted starting material (
206) is the most likely contaminant. LC-MS separates this easily, whereas HPLC-UV might merge them due to similar polarity.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incorrect Ionization Mode | Switch from ESI to APCI . DCDNB is too non-polar for efficient ESI but captures electrons well in APCI. |
| Signal Drift | Source Contamination | Nitro-aromatics can build up on the corona needle. Clean the needle with 50:50 MeOH:Water daily. |
| Split Peaks | Solvent Mismatch | Ensure sample diluent matches the initial mobile phase (40% ACN). 100% ACN injection causes strong solvent effects. |
| Mass Shift | Adduct Formation | In APCI(-), look for |
References
-
PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes for Non-Polar Analytes. Retrieved from [Link]
-
Advion. (2018). Electrospray LC/MS response differences from equimolar quantities of drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of Fluoronitrobenzenes. Retrieved from [Link]
Sources
Safety Operating Guide
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene proper disposal procedures
This guide outlines the critical safety and disposal protocols for 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene (CAS 1104384-25-5).[1]
As a specialized intermediate containing nitro, aryl halide, and difluoromethyl functionalities, this compound presents a unique convergence of energetic potential , chemical reactivity (
Executive Summary: Immediate Action Required
| Parameter | Directive |
| Primary Hazard | Toxic / Irritant / Potential Sensitizer .[1] Thermal instability at high concentrations.[1] |
| Disposal Method | High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing.[1] |
| Segregation | STRICTLY ACIDIC/NEUTRAL ONLY. Never mix with amines, strong bases, or acetone.[1] |
| Transport | Treat as UN 2811 (Toxic Solid) or UN 2810 (Toxic Liquid) depending on state.[1] |
| Container | HDPE or Glass.[1] Do not use metal if moisture is present (HCl/HF generation).[1] |
Chemical Profiling & Hazard Logic
To dispose of this chemical safely, you must understand why it poses specific risks.[1]
A. The Difluoromethyl Group ( )
Unlike a standard methyl group, the
-
Disposal Implication: Incomplete combustion at standard incinerator temperatures (<850°C) can release fluorinated metabolites or short-chain PFAS-like compounds into the atmosphere.[1] You must specify high-temperature destruction .[1]
-
Chemical Fate: Upon destruction, the fluorine atoms convert to Hydrogen Fluoride (HF) .[1] The disposal facility must be equipped with wet scrubbers (caustic quench) to neutralize this acid gas.[1]
B. The Nitro-Halo Motif ( + )
The presence of a nitro group ortho or para to halogens activates the ring for Nucleophilic Aromatic Substitution (
-
Reactivity Hazard: If this waste is added to a drum containing aliphatic amines (e.g., triethylamine, piperidine) or strong hydroxides, it can undergo a rapid, exothermic substitution reaction.[1] In a closed waste drum, this exotherm can lead to pressurization and rupture.[1]
-
The "Janovsky" Risk: Avoid mixing with ketones (acetone, MEK) in the presence of bases, as this can form deeply colored, unstable Meisenheimer complexes.
Pre-Disposal Segregation & Storage
Proper segregation is the primary defense against lab accidents.[1] Use this compatibility logic to assign the waste stream.
Compatibility Matrix
| Waste Stream | Compatibility | Scientific Rationale |
| Halogenated Solvents | YES (Conditional) | Compatible only if the stream is acidic or neutral (pH < 7).[1] |
| Non-Halogenated Solvents | NO | Do not mix. This compound requires specific incineration parameters for halogens. |
| Basic/Caustic Waste | CRITICAL NO | Risk of exothermic hydrolysis or |
| Amine Waste | CRITICAL NO | High risk of rapid polymerization or substitution reaction.[1] |
| Oxidizers | NO | Nitro groups are already oxidized; adding strong oxidizers increases fire risk.[1] |
The Disposal Workflow
The following decision tree illustrates the autonomous decision-making process for handling this specific compound.
Figure 1: Decision tree for the safe segregation and packaging of nitro-halo-aromatic waste.
Detailed Operational Protocols
Protocol A: Solid Waste Packaging
Applicable for: Expired pure chemicals, filter cakes, spill cleanup debris.[1]
-
Primary Containment: Place the solid material into a clear, heavy-gauge polyethylene bag (minimum 4 mil). Seal with a zip-tie or heat seal.[1]
-
Secondary Containment: Place the sealed bag into a second bag (double containment) to prevent contamination of the outer drum.
-
Outer Vessel: Use a UN-rated wide-mouth HDPE drum (e.g., UN 1H2).[1]
-
Why HDPE? Metal drums may corrode if trace hydrolysis releases HCl or HF inside the drum over time.[1]
-
-
Labeling: Apply a hazardous waste label.
Protocol B: Liquid Waste (Mother Liquors)
Applicable for: Reaction solvents, extraction layers.[1]
-
PH Check: Before adding to any carboy, verify the pH of the waste solution is
.[1] -
Solvent Choice: Route to the Halogenated Waste carboy.[1]
-
Note: Even if the solvent is methanol/ethyl acetate, the presence of the chlorinated/fluorinated solute mandates the halogenated stream to ensure proper incineration.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).[1]
-
Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste stream.[1] Do not pour down the drain.
-
Defacing: Deface the label and mark "EMPTY" before discarding the glass/plastic bottle as standard lab glass trash (unless "P-listed" acutely toxic regulations apply in your jurisdiction; for this compound, triple rinsing is usually sufficient).[1]
Professional Incineration Parameters
When contracting a waste disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate), you must provide specific technical requirements to ensure environmental compliance.[1] Copy and paste the following into your waste profile description:
Waste Profile Note: "Material contains Organic Fluorine (Difluoromethyl group) and Nitro-Aryl functionalities. 1.[1] Destruction Efficiency: Requires high-temperature incineration (Rotary Kiln) operating at >1100°C with a residence time of >2 seconds to ensure complete scission of the C-F bond. [1] 2. Acid Gas Scrubbing: Incineration will generate significant loads of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[1] Facility must utilize caustic wet scrubbers. 3.[1] Fuel Blending: Not suitable for standard fuel blending due to high halogen content and potential for HF corrosion in non-specialized boilers."[1]
Emergency Response: Spill Cleanup
Do NOT use Acetone. Using acetone on a nitro-aromatic spill in the presence of any basic contaminants (soap, concrete dust) can trigger a Janovsky reaction, creating a dark, sticky, and potentially unstable sludge.
Correct Procedure:
-
Isolate: Evacuate the immediate area. Wear nitrile gloves (double layered) and a P100 respirator if powder is airborne.[1]
-
Stabilize: If liquid, cover with Vermiculite or Sand .[1] If solid, wet slightly with mineral oil or water (if water-compatible) to suppress dust.[1]
-
Collect: Scoop into a wide-mouth HDPE jar using a plastic scoop (avoid metal-on-concrete sparks).
-
Clean Surface: Wash the area with a mild detergent and water.[1] Collect the wash water into the liquid halogenated waste stream.[1]
References
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Technical Guidelines. Available at: [Link]
-
PubChem. 1,4-Dichloro-2-nitrobenzene (Structural Analog) Safety Data. National Library of Medicine.[1] Available at: [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Handling of Nitro Compounds. ACS Committee on Chemical Safety.[1] Available at: [Link]
-
Tsang, W., et al. Thermal Stability of Fluorinated Hydrocarbons. National Institute of Standards and Technology (NIST).[1] (Referenced for C-F bond stability data).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
